Uracil-5-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82645. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O4/c8-3-2(5(10)11)1-6-4(9)7-3/h1,10-11H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEJOCQTIVCDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC(=O)NC1=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292443 | |
| Record name | (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70523-22-7 | |
| Record name | 70523-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70523-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Uracil-5-boronic Acid: Chemical Properties and Structure
This compound is a key synthetic intermediate, combining the structural features of a pyrimidine nucleobase with the versatile reactivity of a boronic acid. This dual functionality makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for the construction of complex molecular architectures through cross-coupling reactions. This document provides a comprehensive overview of its chemical properties, structure, and common experimental methodologies.
Chemical Structure and Identification
This compound is characterized by a uracil ring substituted at the C5 position with a boronic acid moiety (-B(OH)₂). The uracil core is a planar, heterocyclic aromatic compound fundamental to ribonucleic acid (RNA). The introduction of the boronic acid group provides a site for a wide range of chemical transformations.
| Identifier | Value |
| CAS Number | 70523-22-7[1][2] |
| Molecular Formula | C₄H₅BN₂O₄[1][2][3] |
| IUPAC Name | (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid[3] |
| Synonyms | 2,4-Dihydroxypyrimidine-5-boronic acid[1] |
| SMILES | OB(O)C1=CNC(=O)NC1=O |
| InChIKey | PVEJOCQTIVCDNO-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. Its high melting point is characteristic of the stable, hydrogen-bonded crystal lattice of the uracil structure, while its solubility is influenced by both the polar uracil ring and the boronic acid group.
| Property | Value |
| Molecular Weight | 155.90 g/mol [1][2][3] |
| Appearance | Solid |
| Melting Point | >300 °C[2] |
| Solubility | Slightly soluble in water[2][5] |
Acidity (pKa)
The pKa of this compound has not been specifically reported. However, it can be understood by considering its constituent parts. The uracil ring has a pKa of approximately 9.45, corresponding to the deprotonation of the N1 proton.[6] Boronic acids are Lewis acids that accept a hydroxide ion to form a tetrahedral boronate species; their pKa values typically range from 4 to 10. The acidity is sensitive to substituents on the aromatic ring. The equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form is crucial for its reactivity, particularly in aqueous media at physiological pH.
Caption: Equilibrium between the trigonal and tetrahedral forms of the boronic acid.
Reactivity and Stability
This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a powerful tool for forming carbon-carbon bonds between the uracil C5 position and various aryl or vinyl halides.
Stability: Like many heterocyclic boronic acids, this compound can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), particularly under harsh acidic or basic conditions or upon prolonged heating. Proper storage in a cool, dry environment away from oxidizing agents is recommended. For challenging coupling reactions, conversion to a more stable boronate ester (e.g., a pinacol ester) can prevent degradation.[8]
Experimental Protocols
Synthesis of this compound (Representative Method)
A specific protocol for the synthesis of this compound is not detailed in the surveyed literature. However, a general and plausible synthetic route can be adapted from standard methods for preparing aryl boronic acids, starting from 5-bromouracil.
Caption: Logical workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is charged with 5-bromouracil (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise via syringe, maintaining the temperature below -70 °C. The mixture is stirred for 1 hour at -78 °C to form the 5-lithiated intermediate.
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Hydrolysis & Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to hydrolyze the borate ester. The resulting precipitate is collected by vacuum filtration, washed with cold water and diethyl ether, and dried under vacuum to yield this compound.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show a singlet for the C6-H proton, broad singlets for the N-H protons of the uracil ring, and a very broad singlet for the B(OH)₂ protons, which may exchange with residual water. For uracil itself in DMSO-d6, the C6-H proton appears around 7.5 ppm and the C5-H proton at 5.5 ppm.[9] Substitution at C5 would remove the C5-H signal and shift the C6-H signal.
-
¹³C NMR: The spectrum would show four distinct signals for the uracil carbons. For uracil, the C2, C4, C5, and C6 carbons appear at approximately 151, 164, 102, and 142 ppm, respectively.[10][11] The C5 signal would be significantly shifted due to the boronic acid substituent.
-
¹¹B NMR: This technique is specific for the boron nucleus and would confirm the presence of the boronic acid, typically showing a broad signal around 20-30 ppm for trigonal boronic acids.[12]
-
-
Infrared (IR) Spectroscopy:
-
A sample is analyzed as a KBr pellet or using an ATR accessory. The spectrum is expected to show characteristic absorptions: a broad band for O-H stretching (boronic acid and any absorbed water) around 3200-3400 cm⁻¹, N-H stretching bands around 3100-3200 cm⁻¹, strong C=O stretching bands for the uracil ring around 1650-1750 cm⁻¹, and a B-O stretching band around 1350 cm⁻¹.[13][14][15]
-
-
Mass Spectrometry (MS):
-
Analysis via electrospray ionization (ESI-MS) would confirm the molecular weight. In negative ion mode, the spectrum would show the [M-H]⁻ ion at m/z 154.9. The formation of boroxines (cyclic anhydrides) or solvent adducts is a common phenomenon in the mass spectrometry of boronic acids.[16]
-
Application in Suzuki-Miyaura Cross-Coupling (Representative Protocol)
This protocol describes the coupling of this compound with an aryl bromide.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Methodology:
-
Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[17]
-
Solvent Addition and Degassing: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v). Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.[18]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the 5-aryluracil product.
Conclusion
This compound stands as a versatile and important reagent for synthetic chemists. Its properties are defined by the interplay between the uracil nucleobase and the boronic acid functional group. While its inherent stability can be a concern, appropriate handling and derivatization strategies enable its effective use in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, providing a reliable pathway to novel 5-substituted uracil derivatives for pharmaceutical and materials science research.
References
- 1. scbt.com [scbt.com]
- 2. parchem.com [parchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. This compound, 95% | Fisher Scientific [fishersci.ca]
- 6. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000300) [hmdb.ca]
- 10. Uracil(66-22-8) 13C NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Uracil [webbook.nist.gov]
- 15. scispace.com [scispace.com]
- 16. Uracil [webbook.nist.gov]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis and Discovery of Uracil-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, discovery, and potential biological significance of Uracil-5-boronic acid, also known as 2,4-dihydroxypyrimidine-5-boronic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, structured data, and visualizations of the core chemical processes.
Introduction
Uracil and its derivatives are fundamental components of nucleic acids and have long been recognized as privileged structures in the discovery of therapeutic agents. The introduction of a boronic acid moiety at the 5-position of the uracil ring yields this compound, a compound with the potential for unique biological activities. Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors, particularly those targeting serine proteases and ATPases.[1] The exploration of uracil-boronic acid conjugates is a promising avenue for the development of novel therapeutics.
While the specific discovery of this compound is not extensively documented in the literature, its synthesis and investigation are driven by the established importance of both the uracil scaffold and the boronic acid functional group in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer and antiviral properties.[2][3]
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a halogenated pyrimidine precursor. The most plausible synthetic route involves the preparation of a protected intermediate, 2,4-dimethoxypyrimidine-5-boronic acid, followed by a deprotection step to yield the final product.
Overall Synthesis Workflow
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
This initial step involves the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine. This is a standard procedure in pyrimidine chemistry.
-
Methodology: 5-Bromouracil is refluxed with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as N,N-diethylaniline. The reaction mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 5-bromo-2,4-dichloropyrimidine.
Step 2: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine
The dichlorinated intermediate is then converted to the dimethoxy derivative.
-
Methodology: A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere. To this solution, 5-bromo-2,4-dichloropyrimidine is added, and the mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give 5-bromo-2,4-dimethoxypyrimidine.
Step 3: Synthesis of 2,4-Dimethoxypyrimidine-5-boronic acid
This key step introduces the boronic acid functionality via a lithium-halogen exchange followed by borylation.
-
Methodology: 5-Bromo-2,4-dimethoxypyrimidine is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cooled to -78 °C. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at this temperature to facilitate the lithium-halogen exchange. Triisopropyl borate is then added, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with an acidic aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Step 4: Synthesis of this compound (Deprotection)
The final step involves the removal of the methyl protecting groups from the pyrimidine ring.
-
Methodology: 2,4-Dimethoxypyrimidine-5-boronic acid is dissolved in a solution of hydrochloric acid (e.g., 6 M HCl) and heated to reflux. The progress of the reaction is monitored by a suitable technique like TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme inhibitory activity (e.g., Kᵢ or IC₅₀ values) of this compound itself. However, a study on novel pyrimidine molecules containing a boronic acid moiety as inhibitors of Valosin-containing protein (VCP/p97) provides valuable context for the potential of this class of compounds. VCP/p97 is an ATPase involved in protein homeostasis and is a target in cancer therapy.[1]
Table 1: Biological Activity of a Representative Pyrimidine Boronic Acid Derivative against VCP/p97 [1]
| Compound | VCP/p97 IC₅₀ (nM) | A549 Cell Line IC₅₀ (µM) | RPMI8226 Cell Line IC₅₀ (µM) |
| Compound 17 | 54.7 | 2.80 | 0.86 |
Note: "Compound 17" in the cited study is a more complex pyrimidine boronic acid derivative, not this compound. This data is presented to illustrate the potential potency of this compound class.
Potential Biological Targets and Signaling Pathways
Based on the known biological activities of uracil derivatives and boronic acids, a potential target for this compound is thymidylate synthase (TS) . TS is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately leading to cell death in rapidly dividing cells. This makes TS a well-established target for cancer chemotherapy.[4]
Another potential area of application, as suggested by related research, is the inhibition of ATPases like VCP/p97 .[1] VCP/p97 is involved in the ubiquitin-proteasome system, which is crucial for protein degradation. Its inhibition can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells.
VCP/p97-Mediated Protein Degradation Pathway
References
- 1. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Uracil-5-boronic Acid: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 70523-22-7
This technical guide provides an in-depth overview of Uracil-5-boronic acid, a versatile building block for researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, and key applications, with a focus on its role in medicinal chemistry and biological systems.
Chemical Properties
This compound is a synthetic organoboron compound that incorporates the uracil moiety, a fundamental component of ribonucleic acid (RNA). The presence of the boronic acid group at the 5-position of the uracil ring makes it a valuable intermediate for various chemical transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
| Property | Value | Reference |
| CAS Number | 70523-22-7 | [1][2] |
| Molecular Formula | C₄H₅BN₂O₄ | [1] |
| Molecular Weight | 155.90 g/mol | [1] |
| Synonyms | (2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in water | [1] |
Synthesis and Reactions
One of the most significant applications of this compound is its use in the Suzuki-Miyaura cross-coupling reaction to synthesize 5-aryluracil derivatives.[3] These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide (Representative)
This protocol is a representative example based on general procedures for Suzuki-Miyaura reactions involving uracil derivatives.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF/water mixture, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryluracil derivative.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: A logical workflow of the Suzuki-Miyaura cross-coupling reaction.
Biological and Medicinal Applications
Uracil derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antiviral and anticancer properties.[4][5] The introduction of a boronic acid moiety can further enhance or modify these activities.
Anticancer Potential
The anticancer activity of many uracil analogs, such as 5-fluorouracil (5-FU), is attributed to their ability to inhibit thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[6][7][8] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and induces cell death in rapidly dividing cancer cells.[7] While direct studies on this compound as a TS inhibitor are not widely published, its structural similarity to uracil suggests it could potentially interact with enzymes in the pyrimidine metabolism pathway.
Furthermore, some boron-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting another potential mechanism of action for boron-uracil hybrids.[9]
Pyrimidine Metabolism and Potential Inhibition by Uracil Analogs:
Caption: Simplified pyrimidine metabolism pathway showing the role of Thymidylate Synthase.
Antiviral Activity
Derivatives of uracil are also prominent in antiviral drug discovery. For instance, various 5-substituted uracil nucleosides have shown efficacy against Herpes Simplex Virus (HSV).[2][5] The mechanism of action often involves the phosphorylation of the nucleoside analog by viral thymidine kinase, followed by incorporation into the viral DNA, leading to chain termination and inhibition of viral replication. While specific antiviral data for this compound is limited, its potential as a scaffold for developing novel antiviral agents is an active area of research.
Experimental Protocols: Biological Assays (Representative)
Cell Viability Assay (MTT Assay) to Assess Cytotoxicity
This protocol provides a general framework for assessing the cytotoxic effects of this compound or its derivatives on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for a Cell Viability Assay:
Caption: A typical workflow for an MTT-based cell viability assay.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its utility as a key building block in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of a diverse range of 5-substituted uracil derivatives. These derivatives, in turn, are promising candidates for the development of novel anticancer and antiviral agents. Further research into the specific biological targets and mechanisms of action of this compound and its analogs will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Silver-catalyzed three-component reaction of uracils, arylboronic acids, and selenium: synthesis of 5-arylselanyluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anti-herpes viral activities and biological properties of CV-araU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Original access to 5-aryluracils from 5-iodo-2′-deoxyuridine via a microwave assisted Suzuki-Miyaura cross-coupling/deglycosylation sequence in pure water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-cancer effect of boron derivatives on small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Uracil-5-boronic acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Uracil-5-boronic acid, a key building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides experimental protocols for its synthesis and application, and illustrates its role in common synthetic pathways.
Core Molecular Information
This compound, also known as (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid, is a derivative of the pyrimidine nucleobase uracil.[1][2] The presence of the boronic acid functional group at the 5-position makes it a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Molecular Formula: C₄H₅BN₂O₄[1]
Molecular Weight: 155.90 g/mol [1][3]
Physicochemical and Spectroscopic Data
| Property | Value/Description | Source |
| Molecular Formula | C₄H₅BN₂O₄ | [1] |
| Molecular Weight | 155.90 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | |
| Solubility | Slightly soluble in water. | [3] |
| pKa | The pKa of the acidic proton on the uracil ring is approximately 9.4. The boronic acid moiety is also acidic, and while a specific pKa for this compound is not reported, arylboronic acids typically have pKa values in the range of 8-10. | [4] |
| ¹H NMR | Expected signals would include a singlet for the C6-H proton and broad signals for the N-H and B(OH)₂ protons. The exact chemical shifts would be dependent on the solvent used. For the parent uracil molecule in D₂O, the C6-H proton appears at approximately 7.5 ppm and the C5-H proton at 5.8 ppm. | [5] |
| ¹³C NMR | Expected signals would include those for the carbonyl carbons (C2 and C4), the carbon bearing the boronic acid group (C5), and the C6 carbon. For uracil, the C2, C4, C5, and C6 carbons appear at approximately 156, 170, 104, and 146 ppm, respectively. | [5] |
| FTIR (cm⁻¹) | Expected characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1750 cm⁻¹), C=C stretching (around 1600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹). |
Experimental Protocols
General Method for the Synthesis of this compound
A specific, detailed protocol for the synthesis of this compound is not widely published. However, a general approach can be adapted from standard methods for the synthesis of aryl and heteroaryl boronic acids. One common method involves the reaction of a halogenated precursor with an organolithium reagent followed by quenching with a trialkyl borate.
Materials:
-
5-Bromouracil
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 5-bromouracil and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2-3 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent for the synthesis of 5-aryluracil derivatives via the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the uracil ring and an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a round-bottom flask or a microwave reaction vial is added this compound, the aryl halide, and the base. The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: The solvent system (e.g., a mixture of 1,4-dioxane and water) is added, and the mixture is degassed by bubbling with the inert gas for 10-15 minutes. The palladium catalyst is then added under a positive pressure of the inert gas.[6]
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours), often monitored by TLC or LC-MS. For microwave-assisted reactions, the mixture is heated to a set temperature for a shorter duration.[7]
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the 5-aryluracil derivative.
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Spectroscopic Data for Uracil-5-boronic acid: A Technical Guide
Disclaimer: Publicly available, comprehensive experimental spectroscopic data specifically for Uracil-5-boronic acid is limited. The data presented herein is a predictive summary based on the known spectroscopic properties of the uracil moiety and analogous vinyl/aryl boronic acids. This guide is intended for researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted NMR Data
The predicted NMR data is based on analyses of uracil and various boronic acid compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~11.0 - 11.5 | Singlet (broad) | N1-H |
| ~10.5 - 11.0 | Singlet (broad) | N3-H |
| ~7.8 - 8.2 | Singlet | C6-H |
| ~5.0 - 6.0 | Singlet (broad) | B(OH)₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C4 |
| ~151 | C2 |
| ~145 | C6 |
| ~110 | C5 (broadened due to Boron) |
Solvent: DMSO-d₆
Table 3: Predicted ¹¹B NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~28 - 33 | sp² hybridized Boron |
Solvent: DMSO-d₆
Predicted IR Data
The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in this compound.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | B(OH)₂ |
| 3200 - 3000 | N-H stretch | Uracil ring |
| ~3050 | C-H stretch | C6-H |
| ~1710 | C=O stretch | C4=O |
| ~1660 | C=O stretch | C2=O |
| ~1620 | C=C stretch | Uracil ring |
| 1400 - 1300 | B-O stretch | Boronic acid |
| ~1200 | C-N stretch | Uracil ring |
Predicted Mass Spectrometry Data
The analysis of boronic acids by mass spectrometry can be complicated by their tendency to form cyclic boroxine structures through dehydration. Derivatization or specific ionization techniques are often employed for accurate analysis.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 156 | [M]⁺ (Molecular Ion) |
| 138 | [M - H₂O]⁺ |
| 112 | [M - B(OH)₂]⁺ |
| 96 | [M - H₂O - HNCO]⁺ |
| 69 | [M - B(OH)₂ - HNCO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a heterocyclic boronic acid like this compound.
Synthesis of this compound
A plausible synthetic route to this compound is via a palladium-catalyzed borylation of 5-halouracil (e.g., 5-iodouracil).
Materials:
-
5-Iodouracil
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Acidic workup solution (e.g., HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add 5-iodouracil, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an acidic workup to hydrolyze the pinacol boronate ester to the boronic acid.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as recrystallization or column chromatography.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and integrations of the protons.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of the carbon atoms. The carbon attached to the boron may show a broadened signal.
-
¹¹B NMR: Acquire a one-dimensional boron NMR spectrum to confirm the presence and electronic environment of the boron atom.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ to identify the characteristic absorption bands of the functional groups.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) may be necessary to increase volatility and prevent boroxine formation.[1] For Electrospray Ionization (ESI-MS), the sample can be dissolved in a suitable solvent.[1]
-
Data Acquisition: Obtain the mass spectrum to determine the molecular weight and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.
References
Unlocking the Potential of Uracil-5-boronic Acid: A Guide to Future Research
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil-5-boronic acid (U-5-BA) stands at the intersection of two molecular classes with profound significance in chemistry and medicine: pyrimidine nucleobases and boronic acids. Uracil derivatives, most notably 5-fluorouracil, are foundational in anticancer and antiviral therapies.[1][2][3] Concurrently, the boronic acid functional group is a versatile tool in organic synthesis and a validated pharmacophore, exemplified by the proteasome inhibitor Bortezomib.[4] The fusion of these two moieties in U-5-BA creates a unique molecular scaffold with substantial, yet largely untapped, potential. This guide outlines promising research avenues for this compound, providing a technical framework for its exploration as a synthetic building block, a targeted enzyme inhibitor, a bioconjugation tool, and a platform for novel therapeutic agents.
Core Properties of this compound
This compound is a solid organic compound that merges the heterocyclic aromatic structure of uracil with the reactive and interactive capabilities of a boronic acid group at the C5 position.
| Property | Value | Reference |
| CAS Number | 70523-22-7 | [5][6][7] |
| Molecular Formula | C₄H₅BN₂O₄ | [5][6] |
| Molecular Weight | 155.90 g/mol | [5][7] |
| Appearance | Solid | [5] |
| Synonyms | 2,4-Dihydroxypyrimidine-5-boronic acid | [8] |
| Solubility | Slightly soluble in water | [7] |
Potential Research Area 1: Advanced Synthetic Intermediate
The C5 position of uracil is a critical site for modification in the development of therapeutic nucleoside analogs. This compound is uniquely positioned to serve as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the synthesis of novel 5-substituted uracil derivatives.[9][10][11]
Proposed Research: Suzuki-Miyaura Cross-Coupling
A primary area of investigation is the use of U-5-BA as the organoboron partner in Suzuki-Miyaura couplings to react with a diverse range of aryl and heteroaryl halides. This approach is complementary to the more established method of coupling arylboronic acids with 5-halouracils.[7][9] Success in this area would enable the efficient synthesis of libraries of novel 5-aryluracils for biological screening.
// Nodes pd0 [label="Pd(0)L2\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; r_x [label="Ar-X\n(Aryl/Heteroaryl Halide)", fillcolor="#FFFFFF", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124"]; u5ba [label="Uracil-B(OH)2\n(U-5-BA)", fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base (e.g., K3PO4)", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; boronate [label="Uracil-B(OR)3-\nActivated Boronate", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex2 [label="Ar-Pd(II)L2-Uracil", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-Uracil\n(5-Aryluracil Product)", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"];
// Nodes pd0 [label="Pd(0)L2\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; r_x [label="Ar-X\n(Aryl/Heteroaryl Halide)", fillcolor="#FFFFFF", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124"]; u5ba [label="Uracil-B(OH)2\n(U-5-BA)", fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base (e.g., K3PO4)", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; boronate [label="Uracil-B(OR)3-\nActivated Boronate", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex2 [label="Ar-Pd(II)L2-Uracil", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-Uracil\n(5-Aryluracil Product)", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_add [color="#34A853"]; r_x -> oxidative_add [color="#34A853"]; oxidative_add -> pd_complex [color="#34A853"]; u5ba -> base [color="#EA4335"]; base -> boronate [color="#EA4335"]; pd_complex -> transmetal [color="#FBBC05"]; boronate -> transmetal [color="#FBBC05"]; transmetal -> pd_complex2 [color="#FBBC05"]; pd_complex2 -> reductive_elim [color="#4285F4"]; reductive_elim -> product [color="#4285F4"]; reductive_elim -> pd0 [label=" Catalyst\nRegeneration", color="#34A853", style=dashed, fontcolor="#5F6368"]; } Proposed Suzuki-Miyaura catalytic cycle using U-5-BA.
Proposed Experimental Protocol: Synthesis of 5-Phenyluracil
This protocol is a representative starting point adapted from established methods for Suzuki-Miyaura couplings involving heteroarylboronic acids.[12][13] Optimization of catalyst, ligand, base, and solvent will be necessary.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.5 mmol), iodobenzene (1.0 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 3-7.5 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-phenyluracil.
Data Presentation Template
The results of a systematic investigation should be tabulated to compare the efficacy of different reaction conditions.
| Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | TBD |
| 4-Bromopyridine | Pd₂(dba)₃ (2.5) | XPhos (5) | CsF | Isopropanol | 80 | 18 | TBD |
| 2-Chlorothiophene | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | t-Amyl Alcohol | 120 | 24 | TBD |
| ... (other substrates) | ... | ... | ... | ... | ... | ... | TBD |
*TBD: To Be Determined
Potential Research Area 2: Targeted Enzyme Inhibition
The structural analogy of U-5-BA to uracil suggests its potential as an inhibitor of enzymes involved in nucleotide metabolism.[14][15][16] Such enzymes are often targets for anticancer and antiviral drugs.[17][18] The boronic acid moiety can form reversible covalent bonds with active site nucleophiles (e.g., serine, threonine), potentially leading to potent transition-state inhibition.[1]
Proposed Targets and Rationale
-
Uracil-DNA Glycosylase (UNG): UNG is a key enzyme in the base excision repair pathway that removes uracil from DNA.[19][20] Inhibition of UNG can sensitize cancer cells to chemotherapies that induce uracil incorporation into DNA.[17][19][21] U-5-BA could act as a competitive inhibitor by binding to the uracil recognition pocket.
-
Thymidylate Synthase (TS): TS is the target of 5-fluorouracil. It catalyzes the methylation of dUMP to dTMP. U-5-BA could be investigated for its ability to interfere with substrate binding.
-
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme is a key step in the de novo pyrimidine synthesis pathway.[18] Its inhibition depletes the pyrimidine pool necessary for cell proliferation.
Proposed Experimental Protocol: UNG Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potential of U-5-BA against human UNG.
-
Reagents: Human recombinant UNG enzyme, a fluorescently-labeled single-stranded DNA oligonucleotide containing a single uracil residue (e.g., 5'-FAM/3'-DABCYL oligo), assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT, 1 mM EDTA), and U-5-BA.
-
Assay Procedure:
-
Prepare serial dilutions of U-5-BA in assay buffer.
-
In a 96-well plate, add the uracil-containing DNA substrate to each well.
-
Add the U-5-BA dilutions (or buffer for control) to the wells.
-
Initiate the reaction by adding a fixed concentration of UNG enzyme to all wells.
-
Incubate at 37 °C. The cleavage of the DNA substrate by UNG will separate the fluorophore (FAM) from the quencher (DABCYL), resulting in an increase in fluorescence.
-
-
Data Acquisition: Measure fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation Template
| Target Enzyme | Compound | Kᵢ (µM) | IC₅₀ (µM) | Mechanism of Inhibition |
| Human UNG | U-5-BA | TBD | TBD | TBD (e.g., Competitive) |
| Vaccinia Virus UNG | U-5-BA | TBD | TBD | TBD |
| Human DHODH | U-5-BA | TBD | TBD | TBD |
| ... (other enzymes) | ... | ... | ... | ... |
*TBD: To Be Determined
Potential Research Area 3: Bioorthogonal Chemistry and Bioconjugation
Boronic acids are emerging as powerful tools for the site-selective modification of proteins and other biomolecules.[8][22] This reactivity can be harnessed to develop probes for imaging, diagnostics, or targeted drug delivery.
Proposed Applications
-
Labeling of Glycoproteins: Boronic acids can form reversible covalent boronate esters with cis-1,2-diols found in carbohydrates. U-5-BA could be functionalized with a reporter tag (e.g., a fluorophore) and used to label glycoproteins on the cell surface or in solution.
-
Targeting RNA-Binding Proteins: The uracil moiety could serve as a recognition element to guide the boronic acid to the active site of RNA-binding proteins, enabling targeted labeling or inhibition.
// Nodes start [label="Start:\nthis compound\n(U-5-BA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step1 [label="Step 1: Functionalization\nCouple U-5-BA to a\nreporter tag (e.g., Fluorophore)", fillcolor="#F1F3F4", fontcolor="#202124"]; probe [label="U-5-BA-Fluorophore\nProbe", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Incubation\nIncubate probe with\ndiol-containing protein\n(e.g., Glycoprotein)", fillcolor="#F1F3F4", fontcolor="#202124"]; protein [label="Glycoprotein\n(Target)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; conjugate [label="Labeled Protein\n(Boronate Ester Linkage)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; step3 [label="Step 3: Purification\nRemove excess probe via\nSize-Exclusion Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4: Analysis\nConfirm conjugation via\nSDS-PAGE & Mass Spec", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End:\nCharacterized\nBioconjugate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes start [label="Start:\nthis compound\n(U-5-BA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step1 [label="Step 1: Functionalization\nCouple U-5-BA to a\nreporter tag (e.g., Fluorophore)", fillcolor="#F1F3F4", fontcolor="#202124"]; probe [label="U-5-BA-Fluorophore\nProbe", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Incubation\nIncubate probe with\ndiol-containing protein\n(e.g., Glycoprotein)", fillcolor="#F1F3F4", fontcolor="#202124"]; protein [label="Glycoprotein\n(Target)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; conjugate [label="Labeled Protein\n(Boronate Ester Linkage)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; step3 [label="Step 3: Purification\nRemove excess probe via\nSize-Exclusion Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4: Analysis\nConfirm conjugation via\nSDS-PAGE & Mass Spec", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End:\nCharacterized\nBioconjugate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> step1 [color="#5F6368"]; step1 -> probe [color="#5F6368"]; probe -> step2 [color="#5F6368"]; protein -> step2 [color="#5F6368"]; step2 -> conjugate [color="#5F6368"]; conjugate -> step3 [color="#5F6368"]; step3 -> step4 [color="#5F6368"]; step4 -> end [color="#5F6368"]; } Proposed workflow for protein labeling using a U-5-BA probe.
Proposed Experimental Protocol: Glycoprotein Labeling
This protocol provides a general framework for labeling a diol-containing protein with a U-5-BA-derived probe.[23]
-
Probe Synthesis: Synthesize a U-5-BA probe by coupling a fluorophore with an amine-reactive handle (e.g., NHS ester) to an amino-functionalized derivative of U-5-BA. Purify the probe by HPLC.
-
Protein Preparation: Dissolve the target glycoprotein (e.g., Horseradish Peroxidase) in a suitable reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Conjugation Reaction: Add the U-5-BA-fluorophore probe to the protein solution at a 10-50 fold molar excess. Incubate at room temperature for 2-16 hours with gentle agitation.
-
Purification: Remove unreacted probe using a desalting column (size-exclusion chromatography) equilibrated with the desired storage buffer.
-
Characterization: Confirm successful conjugation by analyzing the labeled protein with SDS-PAGE (visualizing fluorescence in-gel) and mass spectrometry to determine the degree of labeling.
Potential Research Area 4: Anticancer and Antiviral Drug Discovery
The uracil scaffold is a privileged structure in chemotherapy.[1][2][24][25] By using U-5-BA as a starting point, novel derivatives can be synthesized and evaluated for their therapeutic potential. Boron-containing compounds themselves have demonstrated anticancer activity.[26]
Proposed Strategy: From Hit to Lead
A drug discovery program could be initiated by screening U-5-BA and its simple derivatives against a panel of cancer cell lines and viruses.
-
Primary Screening: Evaluate the cytotoxicity of U-5-BA against various cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) using an MTT or similar cell viability assay.[1]
-
Library Synthesis: Based on the synthetic routes established in Area 1, synthesize a focused library of 5-aryl and 5-heteroaryl uracil derivatives.
-
Structure-Activity Relationship (SAR) Studies: Screen the library to identify compounds with improved potency and selectivity. Analyze the data to build an SAR model that guides the design of the next generation of compounds.
-
Mechanism of Action Studies: For the most promising lead compounds, perform further studies to elucidate their mechanism of action, such as cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays.[24][26]
Data Presentation Template for Cytotoxicity Screening
| Compound | Cell Line | IC₅₀ (µM) after 72h |
| U-5-BA | MCF-7 (Breast) | TBD |
| U-5-BA | A549 (Lung) | TBD |
| U-5-BA | HepG2 (Liver) | TBD |
| 5-Phenyluracil (from U-5-BA) | MCF-7 (Breast) | TBD |
| 5-(2-Thienyl)uracil (from U-5-BA) | MCF-7 (Breast) | TBD |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | Known Value |
| ... (other derivatives) | ... | TBD |
*TBD: To Be Determined
Conclusion
This compound is a molecule of significant strategic potential that remains underexplored. Its dual chemical nature as both a pyrimidine analog and a versatile boronic acid opens numerous avenues for investigation. The research areas proposed in this guide—spanning organic synthesis, targeted enzyme inhibition, bioconjugation, and therapeutic discovery—provide a roadmap for academic and industrial researchers to unlock the full potential of this promising compound. Systematic exploration, guided by the proposed protocols and workflows, is poised to establish this compound as a valuable tool in chemical biology and drug development.
References
- 1. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Inhibition of nucleotide biosynthesis disrupts lipid accumulation and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Nucleotide Biosynthesis Potentiates the Antifungal Activity of Amphotericin B | PLOS One [journals.plos.org]
- 16. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A uracil-DNA glycosylase inhibitor encoded by a non-uracil containing viral DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation. [escholarship.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anti-cancer effect of boron derivatives on small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Uracil-5-boronic Acid and Its Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil-5-boronic acid and its derivatives represent a promising class of compounds at the intersection of nucleoside analogue chemistry and boronic acid-based drug design. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and therapeutic applications of these compounds. By leveraging the unique properties of the boronic acid moiety, these uracil derivatives are poised to be valuable tools in the development of novel therapeutics, particularly in oncology and virology. This document outlines key synthetic strategies, details relevant experimental protocols, and explores the potential mechanisms of action, including enzyme inhibition and modulation of cellular signaling pathways.
Introduction
Uracil and its derivatives have long been a cornerstone in the development of therapeutic agents, most notably as anticancer and antiviral drugs. The introduction of a boronic acid group at the 5-position of the uracil ring offers a unique opportunity to enhance and diversify the biological activity of this privileged scaffold. Boronic acids are known for their ability to form reversible covalent bonds with diols, a feature present in many biological molecules, including enzyme active sites and carbohydrates. This interaction can lead to potent and selective inhibition of key cellular targets. This guide explores the synthesis, biological evaluation, and potential therapeutic utility of this compound and its derivatives.
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives primarily relies on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The general strategy involves the preparation of a 5-halouracil precursor, which is then coupled with a suitable boronic acid or boronate ester.
General Synthetic Workflow
A plausible synthetic pathway for this compound derivatives is outlined below. This workflow is based on established methods for the synthesis of 5-substituted uracils.
Caption: General synthetic workflow for this compound and its derivatives.
Experimental Protocols
Protocol 2.2.1: Synthesis of 5-Iodouracil
A common precursor for the synthesis of 5-substituted uracils is 5-iodouracil.
-
Materials: Uracil, iodine monochloride (ICl), acetic acid, water.
-
Procedure:
-
Dissolve uracil in glacial acetic acid.
-
Add a solution of iodine monochloride in acetic acid dropwise to the uracil solution with stirring.
-
Heat the reaction mixture at a specified temperature (e.g., 70-80 °C) for a designated time (e.g., 2-4 hours).
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 5-iodouracil.
-
Protocol 2.2.2: Palladium-Catalyzed Borylation of 5-Iodouracil
This protocol describes the introduction of a boronic acid ester at the 5-position of the uracil ring.
-
Materials: 5-Iodouracil, bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and a solvent (e.g., dioxane or DMF).
-
Procedure:
-
To a reaction vessel, add 5-iodouracil, bis(pinacolato)diboron, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required duration (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired uracil-5-boronate ester.
-
The boronate ester can be hydrolyzed to this compound under acidic conditions.
-
Protocol 2.2.3: Suzuki-Miyaura Coupling of 5-Halouracil with Aryl/Heteroaryl Boronic Acids
This protocol is for the synthesis of 5-aryl or 5-heteroaryl uracil derivatives.[1]
-
Materials: 5-Halouracil (e.g., 5-iodouracil), an aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., DMF/water or dioxane/water).
-
Procedure:
-
Combine the 5-halouracil, the boronic acid, the palladium catalyst, and the base in a reaction flask.
-
Purge the flask with an inert gas.
-
Add the degassed solvent system.
-
Heat the mixture to a specified temperature (e.g., 90-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 5-aryl/heteroaryl uracil derivative.
-
Biological Activity and Therapeutic Potential
While direct experimental data on this compound is limited, the known biological activities of both uracil derivatives and boronic acids provide a strong basis for predicting their therapeutic potential.
Anticancer Activity
Uracil derivatives, such as 5-fluorouracil (5-FU), are widely used in cancer chemotherapy.[2][3][4] They often act by inhibiting thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine, which is essential for DNA replication.[5][6] Boronic acid-containing compounds have also shown significant anticancer activity, with bortezomib, a proteasome inhibitor, being a prime example.[7][8]
Hypothesized Mechanism of Action:
This compound derivatives are expected to exhibit anticancer activity through multiple mechanisms:
-
Thymidylate Synthase (TS) Inhibition: The uracil core can act as a scaffold to target the active site of TS. The boronic acid moiety could form a covalent adduct with nucleophilic residues in the active site, leading to potent inhibition.[9]
-
Proteasome Inhibition: Certain dipeptide boronic acids have shown potent proteasome inhibition, leading to cell cycle arrest and apoptosis.[7] It is plausible that specific this compound derivatives could be designed to target the proteasome.
-
Modulation of Signaling Pathways: Phenylboronic acid has been shown to inhibit cancer cell migration by affecting the Rho family of GTPases and their downstream targets.[10] this compound derivatives could potentially modulate similar pathways involved in cell proliferation, survival, and metastasis.
Table 1: Cytotoxic Activity of Selected Uracil Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Uracil-coumarin hybrid 4j | MCF-7 (Breast) | 16.18 ± 1.02 | [11] |
| HEPG-2 (Liver) | 7.56 ± 5.28 | [11] | |
| Ursolic acid-uracil hybrid 6a | MCF-7 (Breast) | 14.00 | [12] |
| MDA-MB-231 (Breast) | 5.83 | [12] | |
| 1-CP-U | SKOV3, HeLa, SMMC-7721, A549 | ~1.0 | [13] |
| Uracil-triazole derivative 13j | A549 (Lung) | 1.18 | [9] |
Antiviral Activity
Many 5-substituted uracil derivatives are potent antiviral agents.[2][14][15][16][17] Their mechanism often involves the inhibition of viral polymerases or other enzymes crucial for viral replication. The incorporation of a boronic acid could enhance these activities or introduce novel mechanisms of action.
Hypothesized Mechanism of Action:
-
Inhibition of Viral Enzymes: The boronic acid group can form stable adducts with key enzymatic residues, such as the active site serine of proteases or the diol-containing ribose of viral RNA.
-
Interference with Viral Replication: this compound derivatives could be metabolized into triphosphate analogues that act as chain terminators for viral RNA-dependent RNA polymerase (RdRp).
Table 2: Antiviral Activity of Selected 5-Substituted Uracil Derivatives
| Compound | Virus | IC₅₀ (µg/mL) | Reference |
| (E)-5-(2-bromovinyl)uracil derivative | Varicella Zoster Virus (VZV) | 0.027 | [9] |
| (E)-5-(2-chlorovinyl)uracil derivative | Varicella Zoster Virus (VZV) | 0.070 | [9] |
| (E)-5-(2-iodovinyl)uracil derivative | Varicella Zoster Virus (VZV) | 0.054 | [9] |
Key Experiments and Methodologies
Thymidylate Synthase (TS) Inhibition Assay
This assay is crucial for evaluating the potential of this compound derivatives as anticancer agents.[1][18]
-
Principle: The assay measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by TS. The activity is monitored by the release of tritium from [5-³H]dUMP.
-
Protocol:
-
Prepare a reaction mixture containing the enzyme (purified TS or cell lysate), [5-³H]dUMP, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate in a suitable buffer.
-
Add the test compound (this compound derivative) at various concentrations.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction and separate the released tritiated water from the radiolabeled substrate using activated charcoal.
-
Measure the radioactivity of the aqueous phase using a scintillation counter to determine the enzyme activity and calculate the IC₅₀ value.
-
Caption: Thymidylate Synthase inhibition assay workflow.
Cell-Based Anticancer Assays
These assays determine the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.
Protocol 4.2.1: MTT Assay
-
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[13][19]
-
Protocol 4.2.2: Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.
-
Procedure:
-
Treat cancer cells with the compound for a defined period.
-
Harvest the cells, wash with PBS, and fix in cold ethanol.
-
Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide) in the presence of RNase.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.[19][20]
-
Caption: Workflow for cell cycle analysis.
Signaling Pathways
While specific signaling pathways modulated by this compound are yet to be fully elucidated, based on the known activities of related compounds, several pathways are of interest.
DNA Damage Response and Apoptosis Pathway
Inhibition of thymidylate synthase leads to an imbalance in the nucleotide pool, causing DNA damage and triggering the DNA damage response (DDR) pathway. This can lead to cell cycle arrest and ultimately apoptosis.
Caption: Hypothesized DNA damage and apoptosis pathway.
Rho GTPase Signaling Pathway
As suggested by studies on phenylboronic acid, this compound derivatives may interfere with the Rho family of GTPases (RhoA, Rac1, Cdc42), which are key regulators of the actin cytoskeleton, cell motility, and proliferation.[10]
Caption: Potential inhibition of the Rho GTPase signaling pathway.
Conclusion and Future Directions
This compound and its derivatives hold significant promise as a novel class of therapeutic agents. The combination of the well-established pharmacophore of uracil with the unique chemical properties of boronic acid opens up new avenues for drug design and development. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a range of biological assays to fully elucidate their mechanism of action and therapeutic potential. In particular, detailed studies on their inhibitory effects on key enzymes like thymidylate synthase and their impact on cellular signaling pathways will be crucial for advancing these compounds towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-cancer effects of boron derivatives on non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 13. 1-calcium phosphate-uracil, a synthesized pyrimidine derivative agent, has anti-proliferative, pro-apoptotic and anti-invasion effects on multiple tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antiviral activity of 1-cyclobutyl-5-(2-bromovinyl)uracil nucleoside analogues and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies on Uracil-5-boronic Acid: A Field in Nascent Stage
Researchers, scientists, and drug development professionals exploring the niche of modified nucleobases will find that dedicated theoretical studies on Uracil-5-boronic acid are exceptionally limited. While the broader families of uracil derivatives and boronic acids are subjects of extensive computational and experimental research, their specific combination in this compound has yet to be substantially explored in publicly available literature. This scarcity of focused research presents both a challenge and an opportunity for novel investigations in computational chemistry and drug discovery.
The parent molecule, uracil, is a cornerstone of RNA and has been the subject of numerous theoretical investigations. These studies delve into its equilibrium structure, spectroscopic properties, and tautomeric forms using quantum-chemical calculations.[2][3][4] Similarly, the boronic acid functional group is a well-established pharmacophore, known for its ability to form reversible covalent bonds with diols, a property exploited in various drug discovery programs.[5][6][7] Boronic acid derivatives have been successfully developed into approved drugs, highlighting their therapeutic potential.[5]
Theoretical and computational methods are frequently employed to study uracil derivatives and boronic acids independently. For instance, Density Functional Theory (DFT) calculations are used to analyze frontier molecular orbitals and chemical reactivity of novel uracil compounds.[8] Molecular docking studies are also common to predict the binding potential of uracil derivatives with biological targets like DNA.[8] Quantum chemical calculations have also been applied to various uracil derivatives to understand their spectral properties and reaction mechanisms.[9][10]
While these studies provide a solid foundation for the kind of theoretical work that could be performed on this compound, they do not provide specific data for this particular molecule. The unique combination of the uracil scaffold with a boronic acid at the 5-position suggests intriguing possibilities for its interaction with biological targets, particularly enzymes that recognize uracil or its metabolites. The boronic acid moiety could act as a key interaction point, potentially forming covalent bonds with active site residues.
Potential Avenues for Theoretical Investigation
Given the current knowledge gap, future theoretical studies on this compound could provide invaluable insights. A logical workflow for such an investigation is outlined below.
Caption: A potential computational workflow for the theoretical investigation of this compound.
Hypothetical Experimental and Computational Protocols
Should research into this compound commence, the following represents a plausible, albeit currently hypothetical, set of protocols that could be employed.
Computational Methodology
A standard approach for theoretical analysis would involve Density Functional Theory (DFT) calculations.
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: B3LYP functional, a widely used hybrid functional.
-
Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions to accurately describe the electronic structure.
-
Solvation Model: A continuum solvation model like the Polarizable Continuum Model (PCM) could be used to simulate an aqueous environment.
-
Calculations:
-
Geometry optimization to find the minimum energy structure.
-
Frequency calculations to confirm the structure is a true minimum and to predict vibrational spectra.
-
Calculation of electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the electrostatic potential (ESP) mapped onto the electron density surface.
-
Calculation of reactivity descriptors like chemical hardness, softness, and electrophilicity index.
-
Molecular Docking Protocol
To explore its potential as a drug candidate, molecular docking studies would be essential.
-
Software: AutoDock Vina, Glide, or similar docking software.
-
Ligand Preparation: The optimized 3D structure of this compound from DFT calculations would be used. Charges would be assigned using a suitable force field.
-
Target Preparation: A crystal structure of a relevant biological target (e.g., an enzyme involved in nucleotide metabolism) would be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands would be removed, and polar hydrogens added.
-
Grid Generation: A grid box would be defined around the active site of the target protein.
-
Docking Simulation: The docking algorithm would be run to predict the binding pose and affinity of this compound within the active site.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. Extending the molecular size in accurate quantum-chemical calculations: the equilibrium structure and spectroscopic properties of uracil - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Uracil - Wikipedia [en.wikipedia.org]
- 4. Proton affinity of uracil. A computational study of protonation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. journaljpri.com [journaljpri.com]
- 10. Understanding the interaction of nucleotides with UVC light: an insight from quantum chemical calculation-based findings - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Uracil-5-boronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil and its derivatives are fundamental building blocks in nucleic acids and have garnered significant attention in medicinal chemistry due to their diverse biological activities. The C5-position of the uracil ring is a particularly attractive site for modification, as substitutions at this position can modulate the biological properties of the parent molecule, leading to the development of potent therapeutic agents. 5-Aryluracils, in particular, have demonstrated a broad spectrum of pharmacological activities, including antiviral and anticancer properties.[1][2]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research for the synthesis of biaryls and other conjugated systems.[3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide. While the coupling of 5-halouracils with various arylboronic acids is a well-established method for the synthesis of 5-aryluracils, the use of uracil-5-boronic acid as the nucleophilic partner offers an alternative synthetic route.
These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions for the synthesis of 5-aryluracils. Although direct literature protocols for this specific transformation are not abundant, this document provides a representative protocol inferred from the extensive literature on the reverse reaction and general principles of Suzuki-Miyaura couplings involving heteroarylboronic acids.
Applications in Drug Discovery and Chemical Biology
The 5-aryluracil scaffold is a privileged structure in drug discovery, with derivatives exhibiting a range of biological activities:
-
Anticancer Activity: Many 5-aryluracil derivatives have been investigated for their potential as anticancer agents.[1][2] For instance, 5-fluorouracil is a clinically used antimetabolite for the treatment of various cancers.[4] The introduction of aryl groups at the C5-position can enhance the cytotoxic effects and selectivity towards cancer cells.
-
Antiviral Activity: 5-Substituted uracil analogues have been a cornerstone in the development of antiviral drugs.[4][5] The addition of aryl moieties can lead to compounds with potent activity against a variety of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
-
Enzyme Inhibition: The uracil core can be designed to interact with the active sites of various enzymes. 5-Aryl substituents can provide additional interactions, leading to potent and selective enzyme inhibitors.
The Suzuki-Miyaura coupling with this compound provides a convergent and flexible approach to synthesize libraries of 5-aryluracils for screening and lead optimization in drug discovery programs.
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
A general workflow for the synthesis of 5-aryluracils using this compound is depicted below. This workflow outlines the key steps from reaction setup to product isolation and purification.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction components and reported yields for Suzuki-Miyaura couplings involving uracil derivatives. Note that these data are primarily from reactions of 5-halouracils with arylboronic acids, and serve as a guide for optimizing the coupling of this compound.
Table 1: Common Catalysts, Ligands, Bases, and Solvents
| Component | Examples |
| Palladium Catalysts | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ |
| Ligands | PPh₃, PCy₃, XPhos, SPhos, dppf |
| Bases | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF |
| Solvents | Dioxane, Toluene, DMF, THF, Acetonitrile, Water (often as a co-solvent) |
Table 2: Representative Suzuki-Miyaura Couplings of Uracil Derivatives (Literature Data)
| Uracil Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Iodouracil | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 100 | 12 | 85 | [6] |
| 5-Bromouracil | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | Inferred |
| 5-Iodo-2'-deoxyuridine | Various arylboronic acids | Pd(OAc)₂ (10) | K₂CO₃ | H₂O | 80 (MW) | 0.5 | 70-95 | Inferred |
| 6-Chlorouracil | Phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 78 | Inferred |
Experimental Protocols
Note: The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol is inferred from established procedures for the coupling of 5-halouracils and other heteroarylboronic acids. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Synthesis of 5-Phenyluracil from this compound and Iodobenzene
Materials:
-
This compound
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv), iodobenzene (1.0 mmol, 1.0 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
-
To the flask, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Sparge the reaction mixture with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent).
-
Upon completion of the reaction (typically 12-24 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyluracil.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Signaling Pathway
The anticancer and antiviral activities of 5-aryluracils often stem from their ability to interfere with nucleic acid metabolism. As analogs of natural pyrimidines, they can be processed by cellular enzymes and incorporated into DNA or RNA, or they can inhibit key enzymes involved in nucleotide synthesis.
Caption: Potential mechanisms of action for 5-aryluracils.
Stability and Handling of this compound
Boronic acids, particularly heteroarylboronic acids, can be susceptible to decomposition, primarily through protodeboronation, especially under basic conditions and at elevated temperatures. While specific stability data for this compound is not extensively reported, general precautions for handling boronic acids should be followed:
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
-
Handling: Minimize exposure to air and moisture. Use of a glovebox or Schlenk techniques is recommended for sensitive applications.
-
Reaction Conditions: The choice of base and reaction temperature can significantly impact the stability of the boronic acid. Weaker bases and lower temperatures may be necessary to prevent decomposition. The use of boronate esters (e.g., pinacol esters) can sometimes improve stability and handling.[7]
Conclusion
This compound is a valuable, albeit less commonly reported, reagent for the synthesis of 5-aryluracils via the Suzuki-Miyaura cross-coupling reaction. This approach offers a convergent and flexible route to a class of compounds with significant potential in drug discovery. The provided protocols and data, while largely inferred from related transformations, serve as a solid starting point for researchers to develop and optimize the synthesis of novel 5-aryluracil derivatives for various biological applications. Careful consideration of the stability of the boronic acid and optimization of reaction conditions are crucial for successful implementation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. pubs.acs.org [pubs.acs.org]
Application of Uracil-5-boronic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Uracil-5-boronic acid is a synthetic molecule that combines the structural features of uracil, a key component of nucleic acids, with the reactive potential of a boronic acid group. This unique combination makes it a compelling candidate for investigation as an enzyme inhibitor, particularly for enzymes involved in nucleotide metabolism and DNA repair pathways where uracil or its derivatives serve as substrates or regulators. Boronic acids are well-established as potent reversible inhibitors of various enzymes, most notably serine proteases, by acting as transition-state analogs.[1][2][3][4][5] The electrophilic boron atom can form a stable, reversible covalent bond with a nucleophilic residue in the enzyme's active site, mimicking the tetrahedral intermediate of the enzymatic reaction.
While specific applications of this compound in enzyme inhibition are still an emerging area of research, its structural similarity to uracil suggests a potential inhibitory role against enzymes such as Uracil DNA Glycosylase (UDG), Thymidine Phosphorylase (TP), and other related enzymes in the pyrimidine salvage pathway. This document provides a hypothetical application of this compound as an inhibitor of Human Uracil DNA Glycosylase (hUNG), a critical enzyme in the base excision repair (BER) pathway responsible for removing uracil from DNA.
Hypothetical Target: Human Uracil DNA Glycosylase (hUNG)
Human Uracil DNA Glycosylase (hUNG) is a key enzyme that initiates the base excision repair pathway by recognizing and excising uracil bases from DNA.[6][7] Uracil can arise in DNA through the deamination of cytosine or the misincorporation of dUMP during DNA replication. If left unrepaired, these uracil lesions can lead to mutations. Inhibitors of hUNG are of interest in cancer therapy, as they could potentially enhance the efficacy of certain chemotherapeutic agents that induce uracil accumulation in DNA.[6][8]
Proposed Mechanism of Inhibition
This compound is hypothesized to act as a competitive inhibitor of hUNG. The uracil moiety of the inhibitor is expected to bind to the uracil-binding pocket in the active site of hUNG. The boronic acid group, in its trigonal planar state, can then interact with a key nucleophilic residue in the active site, such as a water molecule activated by an aspartate residue, forming a tetrahedral boronate adduct. This reversible covalent interaction would mimic the transition state of the glycosidic bond cleavage, thereby potently inhibiting the enzyme's activity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the inhibition of Human Uracil DNA Glycosylase (hUNG) by this compound. This data is provided for illustrative purposes to guide potential experimental design.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Human Uracil DNA Glycosylase (hUNG) | 15.2 | 7.8 | Competitive |
| Uracil (Positive Control) | Human Uracil DNA Glycosylase (hUNG) | 250 | 130 | Competitive |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for Human Uracil DNA Glycosylase (hUNG)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against recombinant human UNG. The assay utilizes a single-stranded DNA oligonucleotide probe containing a single uracil residue, labeled with a fluorophore and a quencher. Upon cleavage of the uracil base by hUNG and subsequent cleavage of the abasic site by an AP endonuclease (or by heat/alkali treatment), the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials and Reagents:
-
Recombinant Human Uracil DNA Glycosylase (hUNG)
-
This compound
-
Uracil (as a positive control inhibitor)
-
Fluorescently labeled single-stranded DNA substrate containing a single uracil residue (e.g., 5'-[FAM]-GCT GAC GCT GU A GCT GAC GCT G-[BHQ1]-3')
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA
-
AP Endonuclease (optional, for enzymatic cleavage of the abasic site)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a stock solution of the fluorescent DNA substrate in nuclease-free water. Dilute to the working concentration in Assay Buffer.
-
Prepare a solution of hUNG in Assay Buffer. The final enzyme concentration should be optimized to give a linear reaction rate for at least 30 minutes.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or control (vehicle or Uracil)
-
hUNG solution
-
-
Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the fluorescent DNA substrate to each well.
-
The final reaction volume is typically 50-100 µL.
-
-
Measurement of Enzyme Activity:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., FAM: Ex/Em = 495/520 nm).
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
To determine the inhibition type and Ki value, perform the assay with varying concentrations of both the inhibitor and the substrate and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed competitive inhibition of hUNG by this compound.
Caption: Workflow for the in vitro hUNG fluorescence-based inhibition assay.
References
- 1. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation. [escholarship.org]
- 8. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Uracil-5-boronic Acid: A Versatile Fragment for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil-5-boronic acid is a small molecule fragment that holds significant promise in the field of fragment-based drug discovery (FBDD). This compound uniquely combines the structural features of uracil, a key nucleobase, with the reactive potential of a boronic acid moiety. Uracil and its derivatives are known to interact with a wide range of biological targets, including enzymes involved in nucleotide metabolism and signaling pathways.[1][2][3][4] The boronic acid group is a well-established pharmacophore, particularly known for its ability to form reversible covalent bonds with the active site serine residues of proteases, acting as a potent transition-state analog inhibitor.[5][6][7][8][9] This dual functionality makes this compound an attractive starting point for the development of novel inhibitors for various enzyme classes.
These application notes provide an overview of the potential applications of this compound as a fragment in drug discovery, along with detailed protocols for its synthesis, screening, and validation.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of a fragment is crucial for its effective application in FBDD.
| Property | Value | Reference |
| Molecular Formula | C₄H₅BN₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 155.90 g/mol | --INVALID-LINK-- |
| CAS Number | 70523-22-7 | --INVALID-LINK-- |
| Appearance | Off-white to pale yellow powder | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and methanol | --INVALID-LINK-- |
Synthesis Protocol: Laboratory Scale Synthesis of this compound
This protocol describes a common method for the synthesis of this compound, adapted from general procedures for the synthesis of uracil derivatives.[10][11][12][13]
Materials
-
5-Bromouracil
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromouracil (1.0 eq), bis(pinacolato)diboron (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude pinacol ester is then hydrolyzed. Dissolve the crude product in a mixture of acetone and 1M HCl.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Application in Fragment-Based Drug Discovery: Targeting Serine Proteases
The boronic acid moiety of this compound makes it a prime candidate for targeting serine proteases.[5][6][7][8][9] The following sections outline a hypothetical workflow for screening and validating this fragment against a model serine protease.
Hypothetical Signaling Pathway
Experimental Workflow for Fragment Screening
Experimental Protocols
Primary Screening: Serine Protease Inhibition Assay
This protocol describes a general enzymatic assay to screen for the inhibitory activity of this compound against a model serine protease.
Materials:
-
Serine protease of interest
-
Fluorogenic or chromogenic substrate specific to the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The final concentrations in the assay should typically range from 1 µM to 1 mM.
-
In a 96-well plate, add a fixed amount of the serine protease to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately measure the fluorescence or absorbance at regular intervals for 30-60 minutes using a plate reader.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Representative Data:
| Compound | Target Protease | IC₅₀ (µM) |
| This compound (Hypothetical) | Trypsin | 150 |
| This compound (Hypothetical) | Chymotrypsin | 250 |
| Known Boronic Acid Inhibitor | Trypsin | 10 |
Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a fragment to its target protein.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified target serine protease
-
Running buffer (e.g., HBS-EP+)
-
This compound solutions of varying concentrations
Procedure:
-
Immobilize the target serine protease onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor surface, followed by a dissociation phase with running buffer.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Representative Data:
| Fragment | Target Protein | Kₑ (µM) | kₐ (1/Ms) | kₑ (1/s) |
| This compound (Hypothetical) | Serine Protease X | 85 | 1.2 x 10³ | 0.1 |
| Negative Control Fragment | Serine Protease X | >1000 | - | - |
Structural Studies: X-ray Crystallography
Determining the co-crystal structure of this compound bound to the target protein provides invaluable insights for structure-based drug design.
Procedure:
-
Crystallization: Set up crystallization trials of the target serine protease in the presence of a molar excess of this compound using techniques such as vapor diffusion (sitting or hanging drop).
-
Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the protease. Refine the model and build the this compound molecule into the observed electron density.
The resulting co-crystal structure would likely reveal the boronic acid forming a covalent bond with the catalytic serine residue in the active site, with the uracil moiety making additional hydrogen bonding or hydrophobic interactions with neighboring residues.
Conclusion
This compound represents a valuable fragment for initiating drug discovery campaigns, particularly against enzyme families such as serine proteases. Its unique combination of a recognition element (uracil) and a reactive warhead (boronic acid) provides a strong foundation for the development of potent and selective inhibitors. The protocols and data presented here, though based on a hypothetical case, provide a robust framework for researchers to explore the potential of this and other similar fragments in their own drug discovery programs.
References
- 1. Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms and inhibition of uracil methylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Uracil: Structure, Synthesis and Uses [allen.in]
- 11. Uracil - Wikipedia [en.wikipedia.org]
- 12. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Uracil-5-boronic Acid in Modified Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil-5-boronic acid is a versatile reagent in organic synthesis, particularly in the development of modified nucleosides with potential therapeutic applications. Its utility primarily lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This allows for the introduction of a wide range of substituents at the 5-position of the uracil moiety, a critical location for modulating the biological activity of nucleosides. Modified nucleosides are cornerstone analogs in the treatment of viral infections and cancer.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these valuable compounds.
Key Applications
The primary application of this compound in this context is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with 5-halonucleosides (e.g., 5-iodo-2'-deoxyuridine). This reaction facilitates the synthesis of 5-aryl, 5-heteroaryl, and 5-vinyluracil nucleosides. These modifications can significantly impact the biological properties of the parent nucleoside, leading to compounds with enhanced antiviral or anticancer activity.[3]
Antiviral Drug Development: 5-substituted pyrimidine nucleosides are known to inhibit viral replication.[4] The introduction of various functionalities at the 5-position can lead to potent inhibitors of viral enzymes, such as RNA-dependent RNA polymerases (RdRps).[4][5]
Anticancer Drug Development: Modified uracil nucleosides can act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cancer cells. A key target is thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP).[6][7] Inhibition of TS leads to depletion of dTMP pools, resulting in DNA damage and cell death.[6][7]
Experimental Protocols
The following protocols are representative examples of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-substituted uridine derivatives. While a specific protocol for this compound is not explicitly detailed in the provided search results, the following generalized procedure for arylboronic acids can be adapted.
Protocol 1: General Suzuki-Miyaura Cross-Coupling of 5-Iodo-2'-deoxyuridine with an Arylboronic Acid
This protocol is adapted from established methods for the synthesis of 5-aryl-2'-deoxyuridines.[3]
Materials:
-
5-Iodo-2'-deoxyuridine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (deionized)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a round-bottom flask, add 5-iodo-2'-deoxyuridine (1 equivalent).
-
Add the arylboronic acid (1.5 equivalents).
-
Add triphenylphosphine (0.2 equivalents).
-
Dissolve the solids in a 2:1 mixture of acetonitrile and water.
-
Bubble nitrogen gas through the solution for 15-20 minutes to degas.
-
Add sodium carbonate (1.5 equivalents) to the reaction mixture.
-
Add palladium(II) acetate (0.1 equivalents).
-
Continue to bubble nitrogen through the solution for another 5 minutes.
-
Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2'-deoxyuridine.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxyuridine with various boronic acids, demonstrating the versatility of this reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (10) | Na₂CO₃ | CH₃CN/H₂O (2:1) | 100 | 4 | 85 | [3] |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (10) | Na₂CO₃ | CH₃CN/H₂O (2:1) | 100 | 4 | 82 | [3] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10) | Na₂CO₃ | CH₃CN/H₂O (2:1) | 100 | 5 | 78 | [3] |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (10) | Na₂CO₃ | CH₃CN/H₂O (2:1) | 100 | 6 | 75 | [3] |
| 5 | 2-Furylboronic acid | Pd(OAc)₂ (10) | Na₂CO₃ | CH₃CN/H₂O (2:1) | 100 | 6 | 72 | [3] |
Mandatory Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of modified nucleosides via Suzuki-Miyaura coupling.
Signaling Pathway: Inhibition of Thymidylate Synthase
Caption: Mechanism of thymidylate synthase inhibition by a 5-substituted uracil analog.[6][7]
Signaling Pathway: Inhibition of Viral RNA-Dependent RNA Polymerase
Caption: Inhibition of viral replication via chain termination by a modified nucleoside analog.[4][5]
Conclusion
This compound is a valuable building block for the synthesis of a diverse range of 5-substituted uracil nucleosides. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for creating novel nucleoside analogs with significant potential as antiviral and anticancer agents. The protocols and data presented herein serve as a guide for researchers in the field of medicinal chemistry and drug development to explore the vast chemical space of modified nucleosides. Further investigation into the specific biological mechanisms of these compounds will continue to drive the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides [mdpi.com]
- 6. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Uracil-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil-5-boronic acid is a synthetic compound that merges the structural features of uracil, a fundamental component of nucleic acids, with the chemical reactivity of a boronic acid. This unique combination suggests potential applications in drug discovery and chemical biology, particularly in the development of targeted therapies. Uracil analogs are a well-established class of antimetabolites used in cancer chemotherapy, primarily functioning through the inhibition of thymidylate synthase, a key enzyme in DNA synthesis. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, present in many biological molecules like sugars and glycoproteins, and for its role in enzyme inhibition.
These application notes provide a comprehensive guide to the in vitro evaluation of this compound's biological activity, with a focus on its potential as an anticancer agent. The protocols detailed below are standard methodologies for assessing cytotoxicity, effects on the cell cycle, and induction of apoptosis.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the biological activity of this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 42.1 |
| HCT116 | Colorectal Carcinoma | 72 | 18.9 |
| HT-29 | Colorectal Adenocarcinoma | 72 | 35.2 |
| A549 | Lung Carcinoma | 48 | 55.8 |
| HeLa | Cervical Adenocarcinoma | 48 | 31.6 |
Table 2: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24 hours)
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| This compound (10 µM) | 68.2 ± 3.5 | 15.4 ± 1.2 | 16.4 ± 1.3 |
| This compound (25 µM) | 75.1 ± 4.2 | 10.2 ± 0.9 | 14.7 ± 1.1 |
Table 3: Apoptosis Induction in MCF-7 Cells by this compound (48 hours)
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 4.2 ± 0.8 | 2.1 ± 0.4 |
| This compound (25 µM) | 28.7 ± 2.5 | 15.3 ± 1.9 |
| This compound (50 µM) | 45.1 ± 3.8 | 22.8 ± 2.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete growth medium
-
This compound
-
DMSO
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
Application Notes and Protocols for Uracil-5-Boronic Acid in Chemical Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of uracil-5-boronic acid as a versatile chemical scaffold in the development of chemical probes. This document details its application in studying protein-RNA interactions, in the design of reversible covalent enzyme inhibitors, and as a tool for detecting reactive oxygen species. Detailed experimental protocols and data presentation guidelines are provided to facilitate the integration of this compound into various research and drug discovery workflows.
Introduction
This compound is a unique molecule that combines the RNA-recognizing properties of the uracil nucleobase with the reversible covalent bonding capabilities of the boronic acid moiety. This combination makes it an invaluable tool for developing chemical probes to investigate complex biological systems. The boronic acid group can form reversible covalent bonds with diols, present in saccharides and some amino acid side chains (serine, threonine), and can also interact with key catalytic residues in enzymes.[1][2] This reactivity, coupled with the specificity of the uracil base, allows for the design of highly targeted chemical probes.
Key Applications
-
Probing Protein-RNA Interactions: The uracil base provides a recognition element for specific RNA sequences, while the boronic acid can be used to covalently trap or interact with proximal amino acid residues in RNA-binding proteins. This allows for the identification and characterization of protein-RNA binding sites.[3]
-
Reversible Covalent Enzyme Inhibition: The boronic acid acts as a "warhead" that can form a reversible covalent bond with nucleophilic residues (e.g., serine, threonine, lysine) in the active site of enzymes, leading to potent and selective inhibition.[1][4] This is particularly relevant for serine proteases and β-lactamases.[1]
-
Fluorescent Probes for Reactive Oxygen Species (ROS): Boronic acids can be incorporated into fluorescent probes for the detection of ROS, such as hydrogen peroxide. The oxidation of the boronic acid leads to a change in the fluorescence properties of the probe, enabling the quantification of ROS in biological systems.[5]
Application Note 1: Probing Protein-RNA Interactions
Principle:
Chemical probes incorporating this compound can be designed to investigate the interactions between RNA molecules and their binding proteins. The uracil moiety directs the probe to uracil-binding pockets within the RNA structure, while the boronic acid group can form covalent adducts with nearby amino acid residues of the interacting protein, effectively crosslinking the protein to the RNA. This allows for the enrichment and identification of RNA-binding proteins and the mapping of their binding sites. A general workflow for such an experiment is outlined below.
Experimental Workflow: Identification of RNA-Binding Proteins
Caption: Workflow for identifying RNA-binding proteins using a this compound probe.
Protocol: Pull-down of RNA-Binding Proteins using a Biotinylated this compound Probe
Materials:
-
Biotinylated this compound probe (synthesized in-house or custom order)
-
Cell lysate from the biological system of interest
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Protease inhibitors
-
UV crosslinker (optional)
Procedure:
-
Probe-Lysate Incubation:
-
To 1 mg of pre-cleared cell lysate, add the biotinylated this compound probe to a final concentration of 10 µM.
-
Incubate for 1 hour at 4°C with gentle rotation to allow for binding to RNA and associated proteins.
-
-
UV Crosslinking (Optional):
-
Transfer the lysate-probe mixture to a petri dish and place it on ice.
-
Expose the mixture to UV light (e.g., 254 nm) to induce covalent crosslinking between the probe and interacting proteins. The optimal energy and time should be determined empirically.
-
-
Affinity Purification:
-
Add 50 µL of pre-washed streptavidin-coated magnetic beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe and its interacting partners.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 50 µL of 1X SDS-PAGE sample buffer.
-
Boil the sample at 95°C for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise specific bands for identification by mass spectrometry.
-
Application Note 2: Reversible Covalent Enzyme Inhibition
Principle:
The boronic acid moiety of this compound can act as a potent warhead for the reversible covalent inhibition of enzymes, particularly serine proteases and β-lactamases.[1] The boron atom is electrophilic and can be attacked by nucleophilic residues in the enzyme's active site, such as the hydroxyl group of serine or threonine, forming a stable but reversible tetrahedral adduct.[1][2] This mimics the transition state of the natural substrate, leading to potent inhibition.
Signaling Pathway: Inhibition of a Serine Protease
Caption: Reversible covalent inhibition of a serine protease by a this compound inhibitor.
Protocol: Determination of IC50 and Ki for a Serine Protease
Materials:
-
Purified serine protease
-
Fluorogenic or chromogenic substrate for the protease
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
-
DMSO for stock solution of the inhibitor
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a working solution of the enzyme and the substrate in the assay buffer.
-
-
IC50 Determination:
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 5 µL of the serially diluted inhibitor solutions to the wells (and DMSO as a vehicle control).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 45 µL of the substrate solution.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Ki Determination:
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[6]
-
Data Presentation:
Quantitative data for enzyme inhibition should be summarized in a clear and structured table.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Serine Protease X | [Experimental Value] | [Calculated Value] | Reversible Covalent |
| Reference Compound | Serine Protease X | [Literature Value] | [Literature Value] | [Inhibition Type] |
Application Note 3: Fluorescent Probes for Reactive Oxygen Species
Principle:
Boronic acids can be utilized in the design of "turn-on" fluorescent probes for the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2). In its native state, the boronic acid can quench the fluorescence of a nearby fluorophore. Upon oxidation by ROS, the boronic acid is cleaved, releasing the fluorophore from the quenching effect and resulting in an increase in fluorescence intensity. This provides a sensitive method for quantifying ROS levels in biological samples.
Experimental Workflow: ROS Detection in Live Cells
Caption: Workflow for detecting reactive oxygen species in live cells using a this compound-based fluorescent probe.
Protocol: Live-Cell Imaging of H2O2 with a this compound Fluorescent Probe
Materials:
-
This compound-based fluorescent probe
-
Cultured cells (e.g., HeLa)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H2O2) for positive control
-
Fluorescence microscope
Procedure:
-
Cell Culture and Plating:
-
Culture cells to the desired confluency in a glass-bottom dish suitable for microscopy.
-
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the stock solution in cell culture medium to a final working concentration (e.g., 5 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.
-
-
ROS Induction and Imaging:
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium.
-
For a positive control, treat a subset of cells with a known concentration of H2O2 (e.g., 100 µM).
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the fluorophore.
-
Acquire images at different time points to monitor the change in fluorescence intensity.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software.
-
Compare the fluorescence intensity of treated cells to that of untreated controls.
-
Data Presentation:
Quantitative data from fluorescence measurements should be presented in a clear format, such as a bar graph showing the fold change in fluorescence intensity upon treatment.
| Condition | Average Fluorescence Intensity (a.u.) | Fold Change vs. Control |
| Control | [Value] | 1.0 |
| H2O2 Treated | [Value] | [Calculated Value] |
| Experimental Condition | [Value] | [Calculated Value] |
References
- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and in vitro activity of a branched peptide boronic acid that interacts with HIV-1 RRE RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib is an effective enhancer for chemical probe-dependent superoxide detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Uracil-5-boronic acid as a Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil and its derivatives are fundamental heterocyclic compounds that play a crucial role in medicinal chemistry and drug discovery.[1] As a key component of ribonucleic acid (RNA), the uracil scaffold is a privileged structure for the development of a wide array of therapeutic agents, including antiviral and antitumor drugs.[2] The functionalization of the uracil ring, particularly at the C5 position, has been a key strategy in the development of novel bioactive molecules. Uracil-5-boronic acid is a versatile building block that offers a direct route to a diverse range of 5-substituted uracil derivatives through modern cross-coupling methodologies.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of complex heterocyclic compounds, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Key Applications
This compound is an invaluable reagent for the synthesis of:
-
5-Aryl and 5-Heteroaryl Uracils: The direct coupling with a variety of (hetero)aryl halides provides access to compounds with potential applications as kinase inhibitors, antivirals, and anticancer agents.
-
Fused Pyrimidine Systems: Subsequent intramolecular cyclization of appropriately substituted 5-aryluracils can lead to the formation of polycyclic heterocyclic scaffolds of medicinal interest.[3]
-
Biologically Active Probes: The introduction of fluorescent or other reporter groups at the 5-position via cross-coupling enables the development of molecular probes for biological studies.
Core Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] In the context of this compound, it facilitates the coupling of the uracil scaffold with various sp2-hybridized carbon atoms of (hetero)aryl halides. The general reaction scheme is depicted below.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with (Hetero)aryl Halides
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
(Hetero)aryl halide (e.g., 2-chloropyrimidine, 4-bromopyridine, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.2 equivalents), the (hetero)aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-(hetero)aryl uracil.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura cross-coupling of this compound with representative (hetero)aryl halides. Please note that these are representative examples and actual results may vary.
| (Hetero)aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75-85 |
| 4-Bromoanisole | PdCl₂(dppf) (2) | Cs₂CO₃ | DMF | 90 | 8 | 80-90 |
| 3-Iodothiophene | Pd(PPh₃)₄ (3) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 70-80 |
| 2-Bromothiazole | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 65-75 |
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields.
Visualizations
Reaction Pathway
Caption: Suzuki-Miyaura catalytic cycle.
Experimental Workflow
Caption: General experimental workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of 5-substituted uracil derivatives. The Suzuki-Miyaura cross-coupling reaction, in particular, provides a robust and efficient method for the construction of carbon-carbon bonds, enabling the rapid generation of diverse chemical libraries for drug discovery and development. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this important synthetic intermediate.
References
Application Notes and Protocols for Uracil-5-boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures and data for key reactions involving uracil-5-boronic acid and its derivatives. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. Uracil and its derivatives are fundamental building blocks in the development of therapeutic agents, known for their antiviral and anti-tumor activities.[1] Modifications at the C5 position of the uracil ring are a common strategy for developing new bioactive molecules.[1][2] Boronic acids are valued in medicinal chemistry for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which efficiently creates carbon-carbon bonds.[3]
Key Applications and Reactions
This compound is a versatile reagent primarily used in cross-coupling reactions to introduce a variety of substituents at the 5-position of the uracil ring. This functionalization is crucial for the synthesis of novel compounds with potential therapeutic applications. The most prominent reaction is the Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds.[4][5]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds and other C-C coupled products from organoboron compounds and organohalides.[5][6] In the context of uracil chemistry, this reaction is used to couple this compound with various aryl and heteroaryl halides.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 5-Aryluracils
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions.[4][7]
Materials:
-
5-Halouracil (e.g., 5-iodouracil or 5-bromouracil) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, PCy₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O mixture)
Procedure:
-
To a flame-dried round-bottom flask, add the 5-halouracil (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
In a separate vial, dissolve the palladium catalyst and ligand (if used) in a small amount of the solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryluracil.
Quantitative Data for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Iodouracil | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | THF/H₂O | 80 | ~85-95 |
| 2 | 5-Bromouracil | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Dioxane | 100 | ~90 |
| 3 | 5-Chlorouracil | 3-Furanylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ (2/4) | Cs₂CO₃ | Toluene | 110 | ~70-80 |
| 4 | 5-Iodouracil | Naphthylboronic acid | Pd(OAc)₂/AsPh₃ (cat.) | K₂CO₃ | THF | Reflux | Moderate to Good |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate scope. Data is compiled from general knowledge of Suzuki reactions.[8]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
As a more sustainable and cost-effective alternative to palladium, nickel catalysts have gained prominence.[9] These catalysts can effectively couple a wide range of substrates, including less reactive aryl chlorides.
Detailed Protocol: Nickel-Catalyzed Synthesis of 5-Aryluracils
This protocol is adapted from procedures for nickel-catalyzed Suzuki-Miyaura couplings.[9]
Materials:
-
5-Halouracil (e.g., 5-bromopyrimidine derivative) (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
NiCl₂(PCy₃)₂ (0.5-10 mol%)
-
K₃PO₄ (4.5 equiv)
-
Anhydrous, "green" solvent (e.g., 2-Me-THF or tert-amyl alcohol)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a flame-dried reaction vessel with K₃PO₄ (4.5 equiv).
-
Add the 5-halouracil (1.0 equiv), arylboronic acid (2.5 equiv), and NiCl₂(PCy₃)₂ catalyst (0.5 mol%).
-
Add the anhydrous solvent (e.g., 2-Me-THF).
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 5-aryluracil product.
Quantitative Data for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
| Entry | Heterocyclic Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | 2-Me-THF | 100 | 90 |
| 2 | 2-Chloropyridine | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | 2-Me-THF | 100 | 95 |
| 3 | 2-Chloroquinoline | 4-Tolylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | 2-Me-THF | 120 | 91 |
Note: Data is based on examples provided for heterocyclic halides, which are analogous to halouracils.[9]
Silver-Catalyzed C-H Selenation of Uracils
A three-component reaction has been developed for the synthesis of 5-arylselanyluracils from uracils, arylboronic acids, and selenium powder, catalyzed by a silver salt.[10][11] This method provides a direct way to introduce a selanyl group at the C5 position.
Detailed Protocol: Synthesis of 5-Arylselanyluracils
This protocol is based directly on the published procedure.[10]
Materials:
-
Uracil derivative (1.0 equiv, 0.5 mmol)
-
Selenium powder (1.0 equiv, 0.5 mmol)
-
Arylboronic acid (1.0 equiv, 0.5 mmol)
-
AgNO₃ (10 mol%, 0.05 mmol)
-
DMSO (solvent)
Procedure:
-
In a reaction tube, combine the uracil derivative (0.5 mmol), selenium powder (0.5 mmol), arylboronic acid (0.5 mmol), and AgNO₃ (0.05 mmol).
-
Add DMSO as the solvent.
-
Heat the reaction mixture at 120 °C under an air atmosphere.
-
Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography to obtain the 5-arylselanyluracil.
Quantitative Data for Silver-Catalyzed Selenation of Uracils
| Entry | Uracil Derivative | Arylboronic Acid | Yield (%) |
| 1 | 1,3-Dimethyluracil | Phenylboronic acid | 91 |
| 2 | 1-Methyluracil | Phenylboronic acid | 87 |
| 3 | Uracil | Phenylboronic acid | 84 |
| 4 | 1,3-Dimethyluracil | 4-Methylphenylboronic acid | 90 |
| 5 | 1,3-Dimethyluracil | 4-Fluorophenylboronic acid | 85 |
Note: Data is extracted from the supporting information of the cited publication.[10]
Applications in Bioconjugation and Glycoside Synthesis
Boronic acids are known to form reversible covalent bonds with diols, a property that is widely exploited in bioconjugation and for the development of sensors.[12][13][14] this compound can, in principle, be used to label or interact with glycosides and other diol-containing biomolecules. Furthermore, the synthesis of C-glycosides, which are stable mimics of O-glycosides, is a significant area of drug discovery.[15]
Conceptual Protocol: Synthesis of a C-Glycoside via Suzuki-Miyaura Coupling
While direct coupling of this compound with a glycosyl halide is less common, a more robust strategy involves the coupling of a stable glycal boronate with a 5-halouracil derivative.[15]
Materials:
-
5-Iodouracil derivative (1.0 equiv)
-
Glycal pinanediol boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (5 mol%)
-
Ligand (e.g., SPhos) (10 mol%)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Solvent (e.g., DMF/H₂O 1:1)
Procedure:
-
Combine the 5-iodouracil derivative, glycal boronate, and base in a reaction flask.
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst and ligand.
-
Heat the reaction to 60-80 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, perform an aqueous work-up, and extract with an organic solvent.
-
Purify by column chromatography to yield the C-glycoside of uracil.
Logical Diagram of this compound Applications
Caption: Applications of this compound in synthesis and drug discovery.
References
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Silver-catalyzed three-component reaction of uracils, arylboronic acids, and selenium: synthesis of 5-arylselanyluracils - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01685K [pubs.rsc.org]
- 11. Silver-catalyzed three-component reaction of uracils, arylboronic acids, and selenium: synthesis of 5-arylselanyluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Uracil-5-boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Uracil-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and improving reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows low to no yield of the desired product. What are the first things I should check?
A1: A low or non-existent yield in a Suzuki coupling reaction is a common issue that can typically be traced back to one of several key factors. A systematic check of the following is recommended:
-
Catalyst Activity : The Palladium (Pd) catalyst is the heart of the reaction. Ensure that your catalyst source is active. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, like a palladacycle, which can show enhanced activity.[1][2]
-
Oxygen Contamination : The presence of oxygen can be highly detrimental, leading to the oxidative degradation of the Pd(0) catalyst and promoting the unwanted homocoupling of the boronic acid.[1] It is critical to ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen) from start to finish.[1]
-
Reagent Purity and Stability : Verify the purity of your starting materials. This compound, like many heteroaryl boronic acids, can be susceptible to degradation over time.[1][3] Ensure your aryl halide is pure and that the base is anhydrous and finely powdered, especially for non-aqueous reaction conditions.[1]
-
Base and Solvent Selection : The choice of base and solvent is interdependent and crucial for success.[1] The base must be strong enough to promote the formation of the boronate "ate" complex required for transmetalation but not so strong that it causes decomposition of your starting materials or products.[1][4]
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway, especially for electron-rich and heterocyclic boronic acids like this compound.[1][5] This occurs when the boronic acid reacts with a proton source, often water, before it can participate in the catalytic cycle.
Here are several strategies to mitigate this issue:
-
Use a Milder Base : Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[1][6]
-
Anhydrous Conditions : Since water is the primary proton source, switching to anhydrous (water-free) conditions can significantly reduce protodeboronation.[1][7]
-
Use a Boronic Acid Surrogate : More stable derivatives of the boronic acid can be used. These "slow-release" agents generate the reactive boronic acid in situ at a low concentration, which is immediately consumed by the catalyst, minimizing its decomposition.[8][9] Air-stable options include:
-
Potassium Trifluoroborates : These are generally more resistant to protodeboronation.[10]
-
MIDA Boronates : These are highly stable and release the boronic acid slowly under the reaction conditions.[9]
-
Diethanolamine Adducts : These form crystalline, air- and water-stable solids that can be used directly in Suzuki couplings, particularly in protic solvents.[11]
-
Q3: My analysis shows a significant amount of biaryl product from the homocoupling of my this compound. What causes this and how can I prevent it?
A3: Homocoupling of boronic acids is a common side reaction primarily caused by the presence of oxygen, which can lead to oxidative dimerization.[1] The most effective solution is to rigorously exclude oxygen from your reaction system. Ensure your solvents are properly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1][12] Additionally, ensure all glassware is dried and the reaction is assembled and run under a positive pressure of an inert gas.
Q4: My reaction works, but the results are not reproducible. What could be the cause?
A4: Poor reproducibility often points to subtle variations in reagents or reaction setup.
-
Base Quality : The physical state of the base can be critical. For solid bases like K₃PO₄ or K₂CO₃, ensure it is finely and consistently powdered. Clumps can lead to inconsistent reaction rates.[13]
-
Water Content : If using anhydrous conditions, ensure your solvents and reagents are truly dry. If using an aqueous system, ensure the water ratio is consistent between runs. Even small amounts of water can be necessary for reactions with certain bases like anhydrous K₃PO₄ to function correctly.[13]
-
Stirring Rate : In biphasic reactions (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. An inconsistent stirring rate can lead to variable results.[1]
Frequently Asked Questions (FAQs)
What is the fundamental role of the base in the Suzuki-Miyaura coupling?
The base is essential for the transmetalation step of the catalytic cycle.[4][14] There are two primary pathways proposed for its action[15]:
-
Boronate Pathway : The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, typically a trihydroxyborate (R-B(OH)₃⁻).[16] This activated boronate species then transfers its organic group to the palladium center more readily.
-
Hydroxide Pathway : The base can react with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This intermediate then reacts with the neutral boronic acid to facilitate transmetalation.[15]
The operative pathway depends on the specific base, solvent, and substrates used, but in both cases, the base is crucial for activating the organoboron species.[15]
How do I select the optimal Palladium catalyst and ligand for coupling with this compound?
The choice of catalyst and ligand is critical, especially for challenging substrates like heteroaryl boronic acids.
-
Palladium Source : Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[6][17] For difficult couplings, more advanced, air-stable precatalysts (e.g., XPhos Pd G3) that feature a pre-ligated palladium center can offer higher activity and reproducibility.[1]
-
Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heteroaryl substrates like uracil, bulky and electron-donating phosphine ligands are often required to promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[3][14] Examples of highly effective ligands include SPhos, XPhos, and P(t-Bu)₃.[6][18]
Which solvent system is generally recommended?
There is no single "best" solvent, as the optimal choice is highly substrate-dependent.[19] However, common and effective solvent systems for Suzuki couplings include:
-
Aprotic Solvents with Water : Mixtures of polar aprotic solvents like 1,4-Dioxane, Tetrahydrofuran (THF), or 1,2-Dimethoxyethane (DME) with water are very common.[18][20][21] The water helps to dissolve the inorganic base and can facilitate the catalytic cycle.
-
Polar Aprotic Solvents : Solvents like Dimethylformamide (DMF) can also be effective, sometimes in combination with water.[19][20]
-
Alcohols : In some cases, solvents like ethanol in water can be used, offering a greener alternative.[15][17]
It is often necessary to screen a few solvent systems to find the best conditions for your specific reaction.[22]
How should I handle and store this compound to ensure its stability?
This compound (CAS 70523-22-7) should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[23] Like many boronic acids, it can be prone to decomposition via protodeboronation or formation of cyclic boroxine anhydrides, especially in the presence of moisture.[3][10] For long-term storage or for particularly sensitive applications, consider converting it to a more stable derivative such as a MIDA boronate or a diethanolamine adduct.[9][11]
Data Presentation
The following tables summarize quantitative data from representative screening studies to guide your optimization process. Yields are highly dependent on the specific substrates and conditions used.
Table 1: Comparison of Common Bases in a Model Suzuki Coupling (Data compiled for illustrative purposes from general Suzuki coupling literature)
| Entry | Base (2.0 equiv) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 |
| 2 | K₂CO₃ | DME/H₂O | 80 | 12 | 88 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 4 | NaOH | Toluene/H₂O | 90 | 8 | 70 |
| 5 | KF | THF | 70 | 24 | 65 |
This table illustrates that inorganic bases like carbonates and phosphates often provide high yields.[4][15]
Table 2: Influence of Solvent System on Reaction Yield (Data based on a model reaction of a heteroaryl halide with an arylboronic acid)
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | K₃PO₄ | 100 | <10 |
| 2 | DMF | K₂CO₃ | 100 | 45 |
| 3 | Water | K₂CO₃ | 100 | 20 |
| 4 | DMF/H₂O (1:1) | K₂CO₃ | 70 | 91 |
| 5 | Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 95 |
This table highlights that a mixture of an organic solvent and water is often superior to a single solvent system.[18][20]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, degassed, in a 4:1 ratio, to make a 0.1 M solution with respect to the aryl halide)
Procedure:
-
Preparation : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.
-
Catalyst Addition : Under a positive pressure of Argon, add the palladium catalyst (0.02 mmol).
-
Solvent Addition : Add the degassed 1,4-Dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.
-
Reaction : Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS) until the limiting reagent is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[1][21]
Visualizations
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="R¹-Pd(II)L₂-X\n(Aryl-Pd Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_diaryl [label="R¹-Pd(II)L₂-R²\n(Diaryl-Pd Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R¹-R²\n(Coupled Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout aryl_halide [label="R¹-X\n(Aryl Halide)", shape=none, fontcolor="#202124"]; boronic_acid [label="R²-B(OH)₂ + Base\n(Boronic Acid)", shape=none, fontcolor="#202124"];
// Edges pd2_diaryl -> reductive_elimination [dir=back]; reductive_elimination -> pd0; pd0 -> oxidative_addition; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation; transmetalation -> pd2_diaryl;
// Reagent Inputs aryl_halide -> oxidative_addition [style=dashed]; boronic_acid -> transmetalation [style=dashed]; reductive_elimination -> product [style=dashed, arrowhead=vee]; } end_dot Caption: The Suzuki-Miyaura Catalytic Cycle.
// Nodes A [label="1. Weigh Reagents\n(Aryl Halide, Boronic Acid, Base)", fillcolor="#4285F4"]; B [label="2. Assemble in Flask\nunder Inert Gas", fillcolor="#4285F4"]; C [label="3. Add Catalyst\n& Degassed Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Heat and Stir\n(e.g., 80-100 °C)", fillcolor="#EA4335"]; E [label="5. Monitor Reaction\n(TLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Aqueous Workup\n(Extraction)", fillcolor="#34A853"]; G [label="7. Dry & Concentrate", fillcolor="#34A853"]; H [label="8. Purify\n(Column Chromatography)", fillcolor="#34A853"]; I [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } end_dot Caption: General Experimental Workflow for Suzuki Coupling.
// Nodes start [label="Problem:\nLow or No Yield", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_catalyst [label="Is the catalyst\nactive and fresh?", shape=diamond, fillcolor="#FBBC05"]; check_atmosphere [label="Was the reaction run\nunder inert gas?", shape=diamond, fillcolor="#FBBC05"]; check_reagents [label="Is the boronic acid\nstable/pure?", shape=diamond, fillcolor="#FBBC05"]; check_conditions [label="Are the base/solvent\nconditions optimal?", shape=diamond, fillcolor="#FBBC05"];
sol_catalyst [label="Solution:\nUse fresh catalyst or\nan air-stable precatalyst.", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_atmosphere [label="Solution:\nDegas solvents thoroughly\nand use inert atmosphere.", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagents [label="Solution:\nUse fresh boronic acid or\na stable surrogate (e.g., MIDA).", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions [label="Solution:\nScreen different bases,\nsolvents, and temperatures.", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; check_catalyst -> sol_catalyst [label="No"]; check_catalyst -> check_atmosphere [label="Yes"];
check_atmosphere -> sol_atmosphere [label="No"]; check_atmosphere -> check_reagents [label="Yes"];
check_reagents -> sol_reagents [label="No"]; check_reagents -> check_conditions [label="Yes"];
check_conditions -> sol_conditions [label="No"]; } end_dot Caption: Troubleshooting Logic for Low Yield Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 23. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Uracil-5-boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for Uracil-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions encountered when using this compound, and boronic acids in general, are protodeboronation and homocoupling .
-
Protodeboronation: This is an undesired reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of uracil as a byproduct. This side reaction consumes the boronic acid, leading to lower yields of the desired cross-coupled product.[1]
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Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a biaryl byproduct (in this case, a bi-uracil derivative). Homocoupling is often promoted by the presence of oxygen and can be a significant issue if the reaction is not performed under an inert atmosphere.
Q2: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product. What are the likely causes and how can I improve the yield?
A2: Low yields are often attributable to the side reactions mentioned above (protodeboronation and homocoupling). Here are several strategies to troubleshoot and optimize your reaction:
-
Protect the Boronic Acid: this compound can be converted to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester. These derivatives are generally more stable to storage and reaction conditions, and they slowly release the active boronic acid in situ, minimizing its decomposition.[2]
-
Optimize the Base: The choice and amount of base are critical. Stronger bases can sometimes promote protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The optimal base will depend on your specific substrates.
-
Select the Right Catalyst and Ligand: The palladium catalyst and its associated ligand play a crucial role. For heteroaromatic substrates like uracil, using a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling over side reactions.
-
Control the Reaction Temperature: Higher temperatures can accelerate both the desired reaction and undesired side reactions. It is advisable to start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.
-
Ensure Inert Atmosphere: Rigorously degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential to minimize oxygen-promoted homocoupling.
Q3: How can I purify the final product from unreacted this compound and other byproducts?
A3: Purification can often be achieved using standard laboratory techniques. Column chromatography on silica gel is a common method. Due to the polar nature of uracil derivatives, a polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is often required. Additionally, an aqueous workup can help remove some of the more water-soluble impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of the desired cross-coupled product. | 1. Protodeboronation of this compound.2. Inactive catalyst.3. Suboptimal reaction conditions (base, solvent, temperature). | 1. Use a protected form of the boronic acid (pinacol or MIDA ester).2. Use a fresh, high-quality palladium catalyst and appropriate ligand.3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents (e.g., dioxane, THF, DMF with water), and temperatures. |
| Significant formation of uracil byproduct. | High rate of protodeboronation. | 1. Switch to a milder base.2. Lower the reaction temperature.3. Use a boronate ester derivative for slow release of the boronic acid. |
| Presence of a significant amount of bi-uracil byproduct. | Homocoupling of the boronic acid. | 1. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).2. Thoroughly degas all solvents and reagents before use. |
| Difficulty in purifying the product. | Co-elution of product with starting materials or byproducts. | 1. Optimize the solvent system for column chromatography.2. Consider a different stationary phase for chromatography if silica gel is not effective.3. Recrystallization of the final product may be an option. |
Data Summary
While direct quantitative comparisons for this compound versus its esters are not extensively available in a single study, the general trend for boronic acids and their pinacol esters in Suzuki-Miyaura reactions shows a trade-off between reactivity and stability. Boronic acids are typically more reactive but less stable, while pinacol esters are more stable but may require slightly more forcing conditions or longer reaction times to achieve comparable yields.[2]
Table 1: General Reactivity and Stability Comparison of Boronic Acids and Pinacol Esters [2]
| Parameter | Boronic Acid | Boronic Acid Pinacol Ester |
| Reactivity | Generally higher | Generally lower (hydrolyzes in situ) |
| Stability | Lower (prone to protodeboronation and oxidation) | Higher (often stable to chromatography and storage) |
| Handling | Can be challenging due to instability | Easier to handle and purify |
| Typical Yield | Can be high, but may be reduced by decomposition | Often more reproducible and can lead to higher isolated yields |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of this compound Pinacol Ester
Materials:
-
This compound (1.0 equivalent)
-
Pinacol (1.1 equivalents)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
Dissolve this compound and pinacol in the anhydrous solvent in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and collect the water that is formed.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the next step or purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the competing reactions and the strategies to favor the desired product, the following diagrams illustrate the key pathways.
Figure 1: Competing pathways for this compound in a Suzuki-Miyaura reaction.
Figure 2: A troubleshooting workflow for optimizing Suzuki-Miyaura reactions with this compound.
References
Technical Support Center: Uracil-5-boronic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Uracil-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and similar polar boronic acids include recrystallization, column chromatography, and acid-base extraction. For highly specialized or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be employed.[1][2]
Q2: What are the typical impurities found in crude this compound products?
A2: Impurities can vary depending on the synthetic route but often include unreacted starting materials, homo-coupled byproducts, and boronic anhydrides (boroxines).[1] Boroxines are cyclic trimers that form from the dehydration of boronic acids.[3]
Q3: How can I assess the purity of my final this compound product?
A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), often with a UV detector, as uracil derivatives absorb UV light.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure and identify impurities.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent degradation.[5] Boronic acids are susceptible to forming anhydrides upon loss of water.[3]
Q5: Is this compound stable?
A5: While many boronic acids are stable, some can be prone to decomposition, such as protodeboronation, especially under harsh conditions.[6] this compound is generally handled under standard laboratory conditions, but prolonged storage in non-ideal conditions should be avoided.[5]
Troubleshooting Guide
Q1: My this compound product is streaking or sticking to the column during silica gel chromatography. What can I do?
A1: This is a common issue with polar boronic acids due to strong interactions with the acidic silica gel.[7][8] Here are several strategies to resolve this:
-
Use a more polar eluent system: Try solvent systems containing acetone or methanol to improve elution.[1] A common system for polar compounds is Dichloromethane/Methanol.[9]
-
Add a modifier to the eluent: A small amount of a weak acid, like acetic acid, in the mobile phase can sometimes improve peak shape and separation.[1]
-
Switch the stationary phase: Consider using neutral alumina instead of silica gel, which can reduce the strong acidic interactions.[1]
-
Use boric acid-impregnated silica gel: This technique has been shown to reduce the over-adsorption of boronate esters and may be beneficial.[7][10]
Q2: I have an oily or non-crystalline product after synthesis. How can I purify it if recrystallization fails?
A2: If your product is an oil and resists crystallization, you have several alternatives:
-
Trituration: This involves washing the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Column Chromatography: This is the most common alternative for purifying oils. Refer to the troubleshooting advice in Q1 for best practices.
-
Acid-Base Extraction: Since boronic acids are acidic, you can selectively extract them. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt. The organic layer containing non-acidic impurities is discarded. The aqueous layer is then acidified (e.g., with HCl) to regenerate the pure boronic acid, which can be extracted back into an organic solvent.[9][11]
-
Derivatization: Convert the boronic acid into a more stable and crystalline derivative, such as a diethanolamine adduct.[12] After purification of the adduct by recrystallization, the boronic acid can be regenerated.
Q3: My NMR spectrum shows complex signals. How can I be sure I have the desired product?
A3: Complex NMR spectra can arise from the presence of impurities, rotamers, or the boronic acid anhydride (boroxine). The boroxine is in equilibrium with the boronic acid in solution, which can complicate spectra. To simplify the spectrum, you can try adding a few drops of D₂O to the NMR tube, which may help resolve exchangeable protons and shift the equilibrium. Comparing your spectrum to a known reference is the best confirmation method.
Q4: I performed an acid-base extraction, but my yield is very low. What went wrong?
A4: Low yields in acid-base extractions can be due to several factors:
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Incomplete extraction: Ensure you are using a sufficiently strong base and allowing adequate mixing time to fully convert the boronic acid to its salt.
-
Incorrect pH for back-extraction: When re-acidifying the aqueous layer, ensure the pH is low enough to fully protonate the boronate salt back to the neutral boronic acid. Check the pH with litmus paper.
-
Product solubility: this compound has some water solubility.[13] After acidification, you may need to perform multiple extractions with an organic solvent (like ethyl acetate) to recover all of the product from the aqueous phase.
Data Presentation
Table 1: Comparison of Purification Techniques for Boronic Acids
| Purification Method | Principle | Advantages | Common Issues & Disadvantages |
| Recrystallization | Differential solubility of the product and impurities in a solvent at different temperatures. | Can provide very high purity for crystalline solids; scalable. | Not suitable for oils or amorphous solids; requires finding a suitable solvent system.[1] |
| Silica Gel Chromatography | Separation based on polarity differences. | Widely applicable; good for separating compounds with different polarities. | Polar boronic acids can irreversibly adsorb or show significant tailing; can be tedious.[1][7] |
| Acid-Base Extraction | Exploits the acidic nature of the B(OH)₂ group to move the compound between aqueous and organic phases.[11] | Excellent for removing non-acidic or basic impurities; simple and scalable.[9] | Not effective for separating from other acidic impurities; potential for low recovery if product is water-soluble. |
| Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Provides very high purity and excellent separation of closely related compounds.[2] | Expensive; requires specialized equipment; not easily scalable for large quantities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., water, ethanol, ethyl acetate, acetonitrile) at room temperature and upon heating. A good recrystallization solvent will dissolve the product when hot but not when cold. A solvent pair (one "good" solvent, one "poor" solvent) may also be used.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate (EtOAc).
-
Basification: Transfer the solution to a separatory funnel and add 1M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
-
Extraction: Drain the lower aqueous layer into a clean flask. Add more 1M NaOH to the separatory funnel, shake, and combine the aqueous layers. Repeat this extraction 2-3 times to ensure all the boronic acid has been converted to its salt and moved to the aqueous phase. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper, pH ~2). The pure boronic acid should precipitate out if it is not soluble in the acidic aqueous solution.
-
Back-Extraction: Add fresh EtOAc to the flask containing the acidified mixture. Transfer to a separatory funnel and shake to extract the purified boronic acid into the organic layer.
-
Isolation: Separate the organic layer. Extract the aqueous layer again with fresh EtOAc 2-3 times. Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. This compound, 95% | Fisher Scientific [fishersci.ca]
Technical Support Center: Optimizing Reactions with Uracil-5-boronic Acid
Welcome to the technical support center for reactions involving Uracil-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of uracil, a nucleobase found in RNA. It is a key building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This allows for the synthesis of a wide variety of 5-substituted uracil derivatives, which are of significant interest in medicinal chemistry for the development of antiviral and anticancer agents.
Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the common causes?
Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors:
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Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient heteroaryl boronic acids like this compound, standard catalysts may not be efficient.
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Ineffective Base: The base plays a crucial role in activating the boronic acid. An inappropriate base strength or poor solubility can hinder the reaction.
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Unsuitable Solvent: The solvent system must be appropriate for all reaction components, including the polar this compound and the often less polar coupling partner.
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Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of uracil as a byproduct. This can be exacerbated by high temperatures, prolonged reaction times, and the presence of water and a strong base.
-
Homocoupling: The undesired coupling of two this compound molecules or two aryl halide molecules can occur, consuming the starting materials.
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Incomplete Dissolution: this compound has limited solubility in many organic solvents, which can impede its participation in the reaction.
-
Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.
Q3: How can I minimize the protodeboronation of this compound?
Protodeboronation is a significant challenge. To minimize this side reaction:
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Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures. Monitor the reaction progress by TLC or LC-MS to stop it once the starting material is consumed.
-
Use Anhydrous Solvents: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can increase the rate of protodeboronation.
-
Consider Boronic Acid Surrogates: In challenging cases, converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can be beneficial. These surrogates can release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.
Q4: What are the best practices for handling and storing this compound?
This compound, like many boronic acids, can be susceptible to decomposition over time, especially when exposed to air and moisture. It is recommended to:
-
Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).
-
Keep it in a cool, dry place.
-
For long-term storage, consider refrigeration.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Suzuki-Miyaura cross-coupling reactions with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more air-stable. - Ensure the reaction is thoroughly degassed. |
| 2. Inefficient catalyst system for the substrate. | - Screen different palladium catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for heteroaryl couplings.[1] | |
| 3. Incorrect base or solvent. | - Optimize the base and solvent system (see Tables 1 & 2). A combination of an inorganic base and a polar aprotic solvent with some water is a good starting point.[2] | |
| 4. Low reaction temperature. | - Gradually increase the reaction temperature, but be mindful of potential protodeboronation. | |
| Significant Amount of Uracil Byproduct | 1. Protodeboronation of this compound. | - Use a milder base (e.g., K₂CO₃, K₃PO₄). - Reduce reaction temperature and time. - Use a boronic acid surrogate (pinacol ester or trifluoroborate salt). |
| Presence of Homocoupled Products | 1. Presence of oxygen in the reaction. | - Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen). |
| 2. Use of a Pd(II) precatalyst. | - Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄). | |
| Starting Material Remains Insoluble | 1. Poor solubility of this compound. | - Use a co-solvent system that can dissolve all reactants (e.g., DMF/water, dioxane/water). - Gentle heating can improve solubility. |
| Difficulty in Product Purification | 1. Co-elution of product with byproducts. | - Optimize column chromatography conditions (try different solvent gradients). - If the product is a solid, recrystallization can be an effective purification method. |
| 2. Residual palladium in the product. | - Filter the reaction mixture through a pad of celite before work-up. - Use metal scavengers to remove trace palladium. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts, bases, and solvents on the yield of Suzuki-Miyaura reactions involving pyrimidine and other heteroaryl systems, providing a starting point for optimization.
Table 1: Comparison of Palladium Catalysts and Ligands for Heteroaryl Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for heteroaryl couplings. | 1-3 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient and heteroaryl systems.[1] | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost. | 1-2 |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) Precatalyst | Highly stable and active, good for challenging couplings. | Higher cost. | 1-3 |
Table 2: Comparison of Bases for Suzuki-Miyaura Coupling
| Base | Strength | Solubility in Organic Solvents | Common Solvent Systems | Notes |
| Na₂CO₃ | Moderate | Low | Toluene/Ethanol/Water, Dioxane/Water | A commonly used and effective base. |
| K₂CO₃ | Moderate | Low | Dioxane/Water, DMF/Water | Often a good choice to minimize base-sensitive side reactions. |
| K₃PO₄ | Strong | Low | Dioxane, Toluene, THF | Effective for less reactive substrates, but can promote protodeboronation. |
| Cs₂CO₃ | Strong | Moderate | Dioxane, THF | Highly effective but more expensive; can accelerate slow reactions. |
| Et₃N | Weak | High | Acetonitrile, DMF | Organic base, useful in anhydrous conditions but may not be strong enough for all substrates. |
Table 3: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Properties | Typical Co-solvent | Notes |
| Toluene | Nonpolar | Ethanol, Water | Good for a wide range of substrates. |
| Dioxane | Polar aprotic | Water | A very common and effective solvent for Suzuki reactions. |
| Tetrahydrofuran (THF) | Polar aprotic | Water | Good solvent, but lower boiling point may limit reaction temperature. |
| Dimethylformamide (DMF) | Polar aprotic | Water | Excellent solvent for polar substrates like this compound. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general starting point and should be optimized for each specific substrate combination.
Materials:
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This compound (1.0 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, and the base.
-
Seal the vessel with a septum and degas by evacuating and backfilling with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Stability issues of Uracil-5-boronic acid in solution
Welcome to the technical support center for Uracil-5-boronic acid. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent in solution, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in solution?
The main stability issue is the susceptibility of the carbon-boron bond to cleavage, a process known as protodeboronation.[1][2] This reaction replaces the boronic acid group with a hydrogen atom, converting this compound into simple uracil, which is inactive in subsequent coupling reactions. This process is a common side reaction for many aryl and heteroaryl boronic acids, particularly under conditions used for cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3]
Q2: What factors accelerate the degradation (protodeboronation) of this compound?
Several factors can increase the rate of protodeboronation:
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High pH / Basic Conditions: The reaction is often accelerated in basic aqueous media.[1][4] This is particularly problematic as many Suzuki-Miyaura coupling reactions are performed under basic conditions to facilitate transmetalation.[1]
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Aqueous Solvents: Water acts as the proton source for the undesired side reaction. The presence of water, especially in combination with a strong base, can significantly reduce the stability of the boronic acid.[3][4]
-
Elevated Temperatures: Like most chemical reactions, the rate of degradation increases with temperature.
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Presence of Oxygen: Oxygen can contribute to catalyst decomposition and oxidative degradation pathways, which can be a concern for boronic acids in general.[3][5][6]
Q3: How should I prepare and store solutions of this compound to maximize stability?
To minimize degradation, follow these best practices:
-
Prepare Freshly: The most reliable approach is to prepare the solution immediately before use.
-
Use Anhydrous Solvents: Whenever the reaction chemistry allows, use dry, aprotic solvents (e.g., anhydrous dioxane, DMF, THF) to minimize the proton source for protodeboronation.[3]
-
Store Cold: If a solution must be stored, even for a short period, keep it at a low temperature (e.g., 2-8 °C) in a tightly sealed container to slow the rate of degradation.
-
Inert Atmosphere: For prolonged storage or sensitive reactions, storing solutions under an inert atmosphere (e.g., Argon or Nitrogen) can prevent potential oxidative degradation.
Q4: My Suzuki-Miyaura coupling reaction has a low yield. How can I determine if this compound instability is the cause?
Low yields are a common issue. If you suspect boronic acid degradation, consider the following troubleshooting steps:
-
Reagent Quality: Ensure the solid this compound is pure and has been stored correctly in a dry, cool place.[7]
-
Reaction Conditions: Protodeboronation is a frequent culprit. Try switching to anhydrous conditions or using a milder, non-aqueous base (e.g., KF) instead of strong aqueous bases like NaOH or K₃PO₄.[3]
-
Control Experiment: Run a control reaction with a more stable boronic acid (e.g., phenylboronic acid) that is known to work well under your reaction conditions. If this control reaction is successful, it points towards an issue with your this compound's stability.
-
Analytical Check: Before starting your reaction, analyze your boronic acid solution using HPLC or NMR to confirm its integrity. Compare this to an analysis of the solution after a set period under reaction conditions (without the coupling partner) to assess its stability.
Q5: How can I analytically verify the purity and stability of my this compound?
High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity and stability of this compound.[8][9] By developing a suitable HPLC method, you can separate the parent boronic acid from its primary degradation product, uracil. Monitoring the peak area of this compound over time in a given solution provides a quantitative measure of its stability.
Degradation Factors Summary
The following table summarizes the key factors influencing the stability of this compound in solution, based on general principles for heteroaryl boronic acids.
| Factor | Condition Promoting Stability | Condition Promoting Degradation (Protodeboronation) | Rationale |
| Solvent | Anhydrous, aprotic solvents (e.g., Dioxane, THF, DMF) | Aqueous or protic solvents (e.g., Water, Methanol) | Water acts as the proton source required for the C-B bond cleavage.[3][4] |
| pH / Base | Neutral or mildly acidic conditions; Milder bases (e.g., KF, K₂CO₃) | High pH / Strong bases (e.g., NaOH, K₃PO₄) | Basic conditions facilitate the formation of a more reactive boronate anion, which is more susceptible to protonolysis.[1][4] |
| Temperature | Low Temperature (e.g., 0-4 °C) | Elevated Temperature (e.g., > 80 °C) | Degradation is a chemical reaction with a rate that increases with temperature. |
| Atmosphere | Inert (Argon, Nitrogen) | Air (Oxygen) | Oxygen can lead to oxidative degradation pathways and decomposition of catalysts used in coupling reactions.[3][5] |
| Solution Age | Freshly prepared | Aged solution | The compound degrades over time in solution; the extent depends on the conditions above. |
Visualizations
The following diagrams illustrate the degradation pathway and relevant experimental workflows.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. waters.com [waters.com]
Overcoming poor solubility of Uracil-5-boronic acid in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Uracil-5-boronic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common organic solvents?
A1: this compound exhibits poor solubility in many common organic solvents due to its polar nature, arising from the uracil ring and the hydrophilic boronic acid group.[1] The presence of hydrogen bond donors and acceptors leads to a high crystal lattice energy, making it difficult for many organic solvents to effectively solvate the molecule. Furthermore, boronic acids have a tendency to form cyclic trimeric anhydrides called boroxines through dehydration, which are often less soluble than the corresponding monomeric boronic acid.[2][3][4]
Q2: I'm observing a gooey or oily substance instead of a clear solution. What is happening?
A2: The formation of a gooey or oily substance is often attributed to the dehydration of the boronic acid to form oligomeric or polymeric anhydrides (boroxines).[4][5] This can be exacerbated by the removal of solvent under vacuum or at elevated temperatures. To mitigate this, adding a small amount of water might help hydrolyze the boroxines back to the monomeric boronic acid.
Q3: Can I improve the solubility of this compound by changing the pH?
A3: Yes, pH adjustment can influence the solubility of boronic acids. The pKa of a typical aryl boronic acid is around 9.[6] In basic conditions (pH > 9), the boronic acid will be deprotonated to form a more soluble boronate salt. This strategy is particularly effective in aqueous or protic solvent systems. However, the utility in aprotic organic solvents is limited unless a suitable base is used to form a soluble salt.
Q4: Are there any derivatives of this compound that are more soluble in organic solvents?
A4: Yes, converting the boronic acid to a boronic ester can significantly improve its solubility and stability in organic solvents.[7] Common examples include pinacol esters and diethanolamine esters.[8][9] N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable derivatives that can be used in a "slow-release" strategy for cross-coupling reactions.[10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Dissolution in Aprotic Solvents (e.g., THF, Dioxane, Toluene) | - High polarity of this compound.- Formation of insoluble boroxine anhydrides.[2][3] | 1. Use a Co-solvent: Add a polar, water-miscible co-solvent like DMSO, DMF, or NMP in a small percentage to the primary solvent.[11][12]2. Gentle Heating: Warm the mixture gently to aid dissolution. Avoid excessive heat to prevent decomposition or boroxine formation.3. Sonication: Use an ultrasonic bath to help break up solid particles and enhance solvation.4. Derivative Formation: Convert the boronic acid to a more soluble pinacol or diethanolamine ester prior to the reaction.[8][9] |
| Low Yield in Suzuki-Miyaura Coupling Reactions | - Poor solubility of the boronic acid leading to low concentration in the reaction mixture.- Deactivation of the catalyst.- Protodeboronation (loss of the boronic acid group).[13] | 1. Ensure Homogeneous Conditions: Utilize a solvent system where all reactants are soluble. A mixture of toluene/ethanol or dioxane/water is often effective for Suzuki couplings.2. Base Selection: The choice of base is crucial. An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ can help form the more reactive and potentially more soluble boronate species.[14]3. Use a Phase-Transfer Catalyst: For reactions in biphasic or low-polarity solvents, a phase-transfer catalyst can facilitate the transport of the boronate from the aqueous/solid phase to the organic phase.[15][16][17]4. Use a MIDA Boronate: Employing a MIDA boronate derivative can allow for a slow release of the boronic acid under the reaction conditions, minimizing side reactions.[10] |
| Precipitation of Starting Material During Reaction | - Change in solvent polarity as the reaction progresses.- Temperature fluctuations affecting solubility. | 1. Monitor Solubility at Reaction Temperature: Ensure the chosen solvent system maintains solubility at the intended reaction temperature.2. Increase Solvent Volume: Diluting the reaction mixture can sometimes prevent precipitation.3. Add a Co-solvent: Introduce a co-solvent mid-reaction if precipitation is observed, ensuring it is compatible with the reaction chemistry. |
| Difficulty in Handling and Weighing the Boronic Acid | - Hygroscopic nature.- Tendency to form non-crystalline solids or oils.[4] | 1. Proper Storage: Store this compound in a desiccator, away from moisture.[18][19]2. Handling in an Inert Atmosphere: For sensitive applications, handle the compound in a glovebox.3. Convert to a Crystalline Derivative: For ease of handling and storage, consider converting it to a more stable and crystalline diethanolamine adduct.[9] |
Data Presentation
| Solvent | Solvent Type | Expected Solubility of this compound | Notes |
| Water | Polar Protic | Slightly Soluble[20][21] | Solubility increases in hot water and at pH > 9.[22] |
| Methanol, Ethanol | Polar Protic | Sparingly Soluble to Slightly Soluble | Can be used as co-solvents. |
| Acetone, Acetonitrile | Polar Aprotic | Sparingly Soluble | |
| Tetrahydrofuran (THF) | Polar Aprotic | Poorly Soluble | Often requires a co-solvent for reactions. |
| Dioxane | Polar Aprotic | Poorly Soluble | Commonly used with water as a co-solvent in Suzuki reactions. |
| Dichloromethane (DCM) | Nonpolar | Insoluble | |
| Toluene, Hexanes | Nonpolar | Insoluble | |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A good option for creating stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Can be used to dissolve the compound for biological assays.[23] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Enhancement using a Co-solvent
-
To your reaction vessel containing this compound, add the primary non-polar or poorly-polarizing organic solvent (e.g., toluene, dioxane).
-
While stirring, add a polar aprotic co-solvent (e.g., DMF, DMSO, or NMP) dropwise until the solid dissolves.
-
Typically, a co-solvent concentration of 5-20% (v/v) is sufficient.
-
Gently warm the mixture if necessary to achieve full dissolution.
-
Proceed with the addition of other reagents for your experiment.
Protocol 2: Preparation of this compound Pinacol Ester
-
Suspend this compound (1.0 eq) and pinacol (1.1 eq) in toluene or another suitable aprotic solvent.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly in the next step or purified by column chromatography or recrystallization.
Protocol 3: In-situ Formation of a Soluble Boronate for Suzuki-Miyaura Coupling
-
Charge a reaction flask with this compound (1.2 eq), the aryl halide (1.0 eq), and the palladium catalyst and ligand.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Add an aqueous solution of a base (e.g., 2M K₂CO₃, 3.0 eq). The base will react with the boronic acid to form the boronate salt, which is typically more soluble in the reaction medium.
-
Heat the reaction to the desired temperature and monitor its progress.
Visualizations
Caption: A workflow diagram illustrating various strategies to overcome the poor solubility of this compound.
Caption: A diagram showing the relationship between the properties of this compound that cause poor solubility and the corresponding solutions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wjbphs.com [wjbphs.com]
- 12. ijsdr.org [ijsdr.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 18. lobachemie.com [lobachemie.com]
- 19. biospectra.us [biospectra.us]
- 20. parchem.com [parchem.com]
- 21. This compound, 95% | Fisher Scientific [fishersci.ca]
- 22. Uracil - LKT Labs [lktlabs.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Efficient Coupling with Uracil-5-boronic Acid
Welcome to the Technical Support Center for catalyst selection in Suzuki-Miyaura coupling reactions involving Uracil-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful C-C bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling?
A1: The primary challenges include:
-
Protodeboronation: The C-B bond can be cleaved, especially in the presence of strong bases and water, leading to the formation of uracil as a byproduct and reducing the yield of the desired coupled product.
-
Catalyst Inhibition: The nitrogen atoms in the uracil ring can act as Lewis bases and coordinate to the palladium catalyst, potentially leading to its deactivation or inhibition.
-
Homocoupling: The self-coupling of this compound can occur, particularly in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.
Q2: Which palladium catalysts are generally most effective for coupling with this compound?
A2: While the optimal catalyst is substrate-dependent, modern catalyst systems employing bulky, electron-rich phosphine ligands often show superior performance for heterocyclic boronic acids. These include:
-
Buchwald Ligand Precatalysts: Systems using ligands such as SPhos and XPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often highly effective in promoting the coupling of challenging substrates.
-
Pd(dppf)Cl₂: This is a robust and versatile catalyst that is often a good starting point for optimization.
-
Pd(PPh₃)₄: A traditional and widely used catalyst, though it may require higher temperatures and longer reaction times for less reactive partners.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical and often requires screening.
-
Potassium Carbonate (K₂CO₃): A common and moderately strong base that is effective in many cases.
-
Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial for less reactive coupling partners but may also increase the risk of protodeboronation.
-
Cesium Carbonate (Cs₂CO₃): A strong base that can accelerate slow reactions but is more expensive.
-
Potassium Fluoride (KF): A milder base that can be advantageous when dealing with base-sensitive functional groups.
Q4: What solvent system is recommended?
A4: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common systems include:
-
1,4-Dioxane / Water
-
Toluene / Water
-
N,N-Dimethylformamide (DMF) / Water
It is crucial to use degassed solvents to prevent oxygen from deactivating the catalyst.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. 2. Catalyst inhibition by uracil nitrogens. 3. Insufficiently reactive coupling partner (e.g., aryl chloride). 4. Suboptimal reaction temperature. | 1. Use a fresh batch of catalyst and ensure proper storage under an inert atmosphere. Consider using a more robust precatalyst (e.g., a Buchwald G3 precatalyst). 2. Switch to a catalyst system with bulky ligands (e.g., SPhos, XPhos) that can mitigate coordination. 3. Increase the catalyst loading. Use a more active catalyst system. For aryl chlorides, consider nickel-based catalysts. 4. Screen a range of temperatures (e.g., 80-120 °C). |
| Significant Protodeboronation | 1. Base is too strong. 2. Presence of excess water. 3. Prolonged reaction time at high temperature. | 1. Switch to a milder base (e.g., K₂CO₃ or KF). 2. Use anhydrous solvents and a carefully controlled amount of water. 3. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more active catalyst to shorten the reaction time. |
| Formation of Homocoupled Byproduct | 1. Presence of oxygen in the reaction mixture. 2. Incomplete reduction of a Pd(II) precatalyst. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen). 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions are suitable for the complete reduction of the Pd(II) precatalyst. |
| Poor Reproducibility | 1. Inconsistent quality of reagents (boronic acid, catalyst, base, solvent). 2. Variations in reaction setup and degassing. | 1. Use high-purity, fresh reagents. Boronic acids can degrade over time. 2. Standardize the experimental procedure, including the method and duration of degassing. |
Data on Catalyst Performance
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of this compound with different aryl halides. Note that direct comparison can be challenging as substrates and other conditions vary.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-Iodo-2'-deoxyuridine | K₂CO₃ | DMF | 80 | 12 | ~60-80 |
| Pd(OAc)₂ / SPhos | Aryl Bromide | K₃PO₄ | Toluene / H₂O | 100 | 4-12 | >85 (expected) |
| Pd(dppf)Cl₂ | Aryl Bromide | K₂CO₃ | Dioxane / H₂O | 90 | 16 | ~70-90 |
| Pd₂(dba)₃ / XPhos | Aryl Chloride | K₃PO₄ | Dioxane / H₂O | 110 | 18 | ~60-80 |
Yields are approximate and highly dependent on the specific aryl halide used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Relationships
Caption: A decision-making workflow for selecting and optimizing a catalyst system.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Technical Support Center: Byproduct Formation in Uracil-5-boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating byproduct formation during chemical reactions involving Uracil-5-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The most prevalent byproducts in Suzuki-Miyaura reactions involving this compound are typically:
-
Homocoupling Product: The formation of a symmetrical bipyrimidine molecule from the coupling of two this compound molecules. This is often promoted by the presence of oxygen.[1][2]
-
Protodeboronation Product: The replacement of the boronic acid group on the uracil ring with a hydrogen atom, resulting in the formation of uracil. This is a common side reaction for heteroaromatic boronic acids and can be influenced by reaction conditions such as pH and temperature.[3][4]
-
Dehalogenation Product: If your coupling partner is an aryl halide, the removal of the halogen atom from this partner without the desired cross-coupling occurring is another possible byproduct.
Q2: Why is protodeboronation a significant issue with heteroaromatic boronic acids like this compound?
A2: Heteroaromatic boronic acids, especially those containing nitrogen atoms like pyrimidines, can be more susceptible to protodeboronation. The nitrogen atoms in the uracil ring can influence the electronic properties of the carbon-boron bond, potentially making it more prone to cleavage under certain reaction conditions, particularly in the presence of strong bases and high temperatures.[3][5]
Q3: Should I use this compound directly, or is a boronic ester derivative a better choice?
A3: While this compound can be used directly, converting it to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy to minimize side reactions.[5] These esters exhibit enhanced stability, reducing the likelihood of protodeboronation and homocoupling.[5] MIDA boronates, in particular, offer the advantage of a "slow-release" of the free boronic acid under the reaction conditions, which keeps its concentration low and further suppresses the formation of byproducts.[5]
Q4: How can I remove unreacted this compound and its byproducts from my final product?
A4: A common method to remove unreacted boronic acid is through a basic aqueous wash during the workup. The acidic boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer.[1] For separating the desired product from byproducts with similar polarities, such as the homocoupled bipyrimidine, meticulous column chromatography with a shallow solvent gradient is often necessary.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of homocoupled bipyrimidine byproduct | 1. Presence of oxygen in the reaction mixture.[1][2] 2. Use of a Pd(II) precatalyst that is slowly reduced to the active Pd(0) species.[1] | 1. Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1] 2. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly.[1] |
| Significant formation of uracil (protodeboronation) | 1. High reaction temperature.[5] 2. Use of a strong base (e.g., NaOH, KOH).[5] 3. Presence of excess water acting as a proton source.[5] | 1. If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).[5] 2. Switch to a milder base such as K₃PO₄, Cs₂CO₃, or Na₂CO₃.[5] 3. While some water can be beneficial, ensure you are using anhydrous solvents and control the amount of water present.[5] |
| Low conversion of starting materials | 1. Catalyst inhibition or deactivation. The nitrogen atoms in the uracil ring can coordinate to the palladium catalyst.[3] 2. Insufficiently active catalyst system for the specific substrates. | 1. Use a more robust and highly active catalyst system, such as one with a biarylphosphine ligand (e.g., SPhos, XPhos). 2. Increase the catalyst loading, though this should be done cautiously as it can sometimes lead to more side products. |
| Product degradation during purification on silica gel | The uracil moiety can be sensitive to the acidic nature of standard silica gel. | 1. Neutralize the silica gel by pre-treating it with a solution of a non-nucleophilic base, like triethylamine, in the eluent. 2. Consider using an alternative stationary phase for chromatography, such as neutral alumina. |
Data Presentation
The following table provides hypothetical data to illustrate how the choice of base can impact the yield of the desired product and the formation of byproducts in a Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This data is for illustrative purposes and actual results will vary depending on the specific substrates and reaction conditions.
| Base | Desired Product Yield (%) | Homocoupling Byproduct (%) | Protodeboronation Byproduct (%) |
| NaOH | 45 | 15 | 35 |
| K₂CO₃ | 75 | 10 | 10 |
| K₃PO₄ | 85 | 5 | 5 |
| Cs₂CO₃ | 88 | 5 | 2 |
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), Toluene/H₂O (4:1), 100 °C, 12 h.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (or its pinacol/MIDA ester derivative, 1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time, monitoring the reaction progress by a suitable technique like TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. To remove unreacted boronic acid, a wash with a mild aqueous base (e.g., 1M NaHCO₃) can be included. Follow with a brine wash.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or another suitable stationary phase.
Visualizations
References
Analytical methods for monitoring Uracil-5-boronic acid reaction progress
Technical Support Center: Monitoring Uracil-5-boronic acid Reactions
Welcome to the technical support center for analytical methods focused on monitoring reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on reaction monitoring and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the progress of reactions with this compound?
A1: The primary techniques for monitoring this compound reactions are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
-
HPLC/UPLC: These are powerful methods for quantitative analysis, allowing for the separation and quantification of starting materials, products, and byproducts.[1][2] A stability-indicating method is crucial to ensure all components are resolved.
-
LC-MS: This technique provides the high resolution of UPLC combined with the sensitivity and specificity of mass spectrometry, which is invaluable for identifying unknown byproducts and confirming product identity.[2]
-
¹¹B NMR Spectroscopy: This is a specialized NMR technique that directly observes the boron atom. It is particularly useful for in-situ monitoring, as the chemical shift of the boron signal changes depending on its chemical environment (e.g., boronic acid vs. boronate ester), providing a direct measure of conversion.[3][4][5][6] ¹H NMR can also be used to monitor the disappearance of starting material signals and the appearance of product signals.
Q2: How can I prepare my reaction samples for HPLC or LC-MS analysis?
A2: Proper sample preparation is critical for accurate and reproducible results. At specified time points, withdraw a small aliquot (e.g., 20-50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.[1] This dilution stops the reaction and prepares the sample for analysis. If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection. For quantitative analysis, the use of an internal standard is highly recommended.
Q3: this compound is a heterocyclic boronic acid. Are there any specific challenges I should be aware of?
A3: Yes, heterocyclic boronic acids, especially those containing nitrogen atoms like uracil, can be more challenging to work with than simple aryl boronic acids.[7] The primary challenge is their increased susceptibility to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7][8] This consumes your starting material and reduces the yield of your desired product. Careful selection of reaction conditions (base, solvent, temperature) is critical to minimize this side reaction.
Q4: What are boroxines, and should I be concerned about their formation?
A4: Boroxines are cyclic anhydrides that can form from the dehydration of three boronic acid molecules. While their formation can sometimes affect solubility and reactivity, they are often competent coupling partners in Suzuki-Miyaura reactions. If you suspect boroxine formation is problematic, adding a controlled amount of water to your reaction or during workup can shift the equilibrium back towards the boronic acid.
Troubleshooting Guide
This guide addresses specific issues you may encounter when monitoring this compound reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Inactive Catalyst: The palladium catalyst may be deactivated.[8] 2. Oxygen Contamination: Presence of oxygen can poison the catalyst.[8] 3. Incorrect Base or Solvent: The chosen base and solvent system may not be optimal for the reaction. | 1. Use a fresh batch of catalyst or a more robust, air-stable precatalyst. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[7] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KF) and anhydrous solvents (e.g., dioxane, THF, toluene).[8] |
| Significant Protodeboronation Byproduct | 1. Presence of Water: Water is the proton source for this side reaction.[8] 2. Strong Base: Strong bases, especially in aqueous media, can accelerate protodeboronation.[7][8] 3. High Temperature: Elevated temperatures can increase the rate of protodeboronation.[7] | 1. Use anhydrous solvents and reagents. 2. Switch to a milder, non-nucleophilic base such as KF or Cs₂CO₃.[7] 3. Lower the reaction temperature and consider using a more active catalyst system to compensate for the slower reaction rate.[7] 4. Consider converting the boronic acid to a more stable derivative like a MIDA boronate or a potassium trifluoroborate salt.[7] |
| Inconsistent Analytical Results (HPLC/LC-MS) | 1. On-column Degradation: The boronic acid may be hydrolyzing on the HPLC column. 2. Poor Peak Shape: Secondary interactions with the column's stationary phase can cause peak tailing. 3. Sample Instability: The quenched samples may be degrading over time in the autosampler. | 1. Use a shorter column or a faster gradient to reduce the analysis time. Dissolve the sample in an aprotic diluent. 2. Use a column with end-capping to minimize free silanol interactions. Consider mobile phase additives like a small amount of acid (e.g., formic acid) or base to improve peak shape. 3. Analyze samples as quickly as possible after preparation. If delays are unavoidable, keep the sample vials in a cooled autosampler. |
| Broad or Unresolved Peaks in ¹¹B NMR | 1. Quadrupolar Relaxation: Boron-11 is a quadrupolar nucleus, which can lead to broad signals. 2. Use of Borosilicate Glass NMR Tubes: Standard NMR tubes can contribute a broad background signal.[5] 3. Multiple Boron Species: An equilibrium between the boronic acid, boronate esters, and boroxines can lead to broadened or multiple peaks. | 1. This is an inherent property. Ensure a sufficient concentration of the analyte for a good signal-to-noise ratio.[5] 2. Use quartz NMR tubes for high-quality ¹¹B NMR spectra.[5] 3. This can be indicative of the reaction mixture composition. Consider variable temperature NMR experiments to study the equilibrium. |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for monitoring the consumption of this compound and the formation of the coupled product.
1. Reaction Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a 50 µL aliquot from the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of acetonitrile containing an internal standard (e.g., biphenyl, if not a reaction component). Vortex thoroughly.
2. Sample Preparation:
-
Filter the quenched sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
3. HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
4. Data Analysis:
-
Identify the peaks corresponding to this compound, the coupling partner (e.g., an aryl halide), the product, and the internal standard based on retention times of standard injections.
-
Integrate the peak areas and calculate the percentage conversion of the limiting reagent and the formation of the product relative to the internal standard.
Protocol 2: In-Situ ¹¹B NMR Reaction Monitoring
This protocol is for observing the conversion of this compound in real-time.
1. Sample Preparation:
-
In a quartz NMR tube, dissolve this compound and the other reactants in a deuterated solvent (e.g., DMSO-d₆, D₂O with appropriate pH adjustment) to a final concentration of approximately 10-20 mg/mL.[5]
-
Acquire an initial ¹¹B NMR spectrum (t=0) before initiating the reaction (e.g., before adding the catalyst or heating).
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer equipped with a broadband probe.
-
Nucleus: ¹¹B.
-
Parameters: Use standard ¹¹B acquisition parameters. A sufficient number of scans (e.g., 1024) may be needed to achieve a good signal-to-noise ratio for each time point.[5]
-
Monitoring: Acquire spectra at regular intervals throughout the course of the reaction.
3. Data Analysis:
-
The sp²-hybridized boron of the starting boronic acid will have a characteristic chemical shift. Upon reaction (e.g., formation of a boronate ester intermediate in a Suzuki coupling), the boron becomes sp³-hybridized, resulting in a distinct upfield shift in the ¹¹B NMR spectrum.[3]
-
The ratio of the integrals of the starting material and product/intermediate signals can be used to determine the reaction conversion over time.
Quantitative Data Summary
The following table presents illustrative data for a typical Suzuki-Miyaura coupling reaction involving this compound monitored by HPLC.
| Reaction Time (min) | This compound Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 30 | 28 |
| 30 | 62 | 60 |
| 60 | 88 | 85 |
| 120 | >99 | 97 |
| 180 | >99 | >99 |
Note: This data is representative and will vary based on specific reaction conditions.
Visualizations
Caption: Workflow for HPLC/LC-MS reaction monitoring.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Uracil-5-Boronic Acid and Its Alternatives in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to efficiently forge carbon-carbon bonds. In the realm of medicinal chemistry and drug development, the incorporation of nucleobase scaffolds, such as uracil, into complex molecules is of paramount importance. Uracil-5-boronic acid and its derivatives present a direct pathway for the synthesis of 5-aryluracils, which are key components in a variety of therapeutic agents.
This guide provides an objective comparison of the performance of this compound, often used in a protected form as 2,4-di-tert-butoxy-5-pyrimidineboronic acid, with other commonly employed boronic acids in Suzuki coupling reactions. By presenting supporting experimental data, detailed protocols, and visual representations of the underlying chemical processes, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Performance Comparison of Boronic Acids in Suzuki Coupling
The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. While direct comparisons under identical conditions are not always available in the literature, the following tables summarize representative data for the coupling of various boronic acids with aryl halides.
It is important to note that direct Suzuki coupling of unprotected this compound can be challenging. A more successful and widely reported approach involves the use of a protected derivative, 2,4-di-tert-butoxy-5-pyrimidineboronic acid , followed by a deprotection step to yield the desired 5-aryluracil.
Table 1: Suzuki Coupling Performance of 2,4-di-tert-butoxy-5-pyrimidineboronic acid (this compound precursor) with Various Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |
| 4-Bromotoluene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 89 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 4-Chlorotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ | t-BuOH/H₂O | 80 | 24 | 78 |
Note: Yields are for the coupled product prior to deprotection.
Table 2: Comparative Suzuki Coupling Performance of Other Common Boronic Acids
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (1) | L3 (1) | Cs₂CO₃ | DMF/H₂O | 80 | 2 | 95[1] |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ (1) | L3 (1) | Cs₂CO₃ | DMF/H₂O | 80 | 2 | 92[1] |
| 4-Methoxyphenylboronic acid | Bromobenzene | Pd(NH₃)₄Cl₂ (0.0006) | - | K₂CO₃ | Triton X-100/H₂O | 45 | 0.1 | 99[2] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (3) | - | K₂CO₃ | H₂O | 100 | 1 | 94[3] |
| 3-Pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 69[4] |
| 3-Pyridylboronic acid | 5-Bromopyrimidine | Pd₂(dba)₃/1 (cat.) | - | - | Dioxane | 110 | - | 91[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in synthetic chemistry. Below are representative procedures for the Suzuki coupling of the protected this compound and its subsequent deprotection, as well as a general protocol for the coupling of a standard arylboronic acid.
Protocol 1: Suzuki Coupling of 2,4-di-tert-butoxy-5-pyrimidineboronic Acid with an Aryl Bromide
Materials:
-
2,4-di-tert-butoxy-5-pyrimidineboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 2,4-di-tert-butoxy-5-pyrimidineboronic acid, the aryl bromide, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-2,4-di-tert-butoxypyrimidine.
Protocol 2: Deprotection of 5-aryl-2,4-di-tert-butoxypyrimidine to 5-aryluracil
Materials:
-
5-aryl-2,4-di-tert-butoxypyrimidine (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 5-aryl-2,4-di-tert-butoxypyrimidine in dichloromethane.
-
Add trifluoroacetic acid dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is the 5-aryluracil, which can be further purified by recrystallization or chromatography if necessary. This dealkylation step often proceeds in near-quantitative yield.
Protocol 3: General Suzuki Coupling of Phenylboronic Acid with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine the aryl bromide, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water to the flask.
-
Heat the mixture to 100 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Validation of Uracil-5-boronic acid as an Enzyme Inhibitor: A Comparative Analysis
To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comprehensive literature search did not yield specific validated enzyme targets for Uracil-5-boronic acid. Consequently, a direct comparative guide with alternative inhibitors and supporting experimental data for this specific compound cannot be provided at this time.
While the specific inhibitory activity of this compound remains uncharacterized in the public domain, this guide will provide a comparative overview of the two constituent chemical moieties—uracil derivatives and boronic acids—which are well-established classes of enzyme inhibitors. This will serve as a foundational reference for researchers interested in the potential applications of this compound and guide future validation studies.
I. Uracil Derivatives as Enzyme Inhibitors
Uracil and its derivatives are fundamental components of nucleic acids and have been extensively explored as inhibitors of enzymes involved in nucleotide metabolism and DNA replication. A prominent example is 5-fluorouracil (5-FU), a cornerstone of chemotherapy that targets thymidylate synthase.
Comparison of Selected Uracil-Based Enzyme Inhibitors
| Inhibitor | Target Enzyme | IC50 / Ki | Therapeutic Area |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | Varies by cell line | Oncology |
| Zidovudine (AZT) | HIV Reverse Transcriptase | ~3.5 µM (Ki) | Antiviral (HIV) |
| Sofosbuvir | HCV NS5B Polymerase | 0.04-0.11 µM (IC50) | Antiviral (Hepatitis C) |
| Uracil-DNA Glycosylase Inhibitors | Uracil-DNA Glycosylase (UDG) | Varies | Oncology, Antiviral |
Note: IC50 and Ki values are highly dependent on assay conditions and are provided here as a general reference.
Experimental Protocol: Thymidylate Synthase (TS) Inhibition Assay
A common method to assess the inhibitory potential of compounds against thymidylate synthase is a spectrophotometric assay that measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
Materials:
-
Recombinant human thymidylate synthase
-
dUMP (substrate)
-
5,10-methylenetetrahydrofolate (CH2H4folate; cofactor)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
Test compound (e.g., this compound)
-
Control inhibitor (e.g., 5-FU)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHFR, and NADPH.
-
Add the test compound at various concentrations to the wells of a microplate. Include wells for a positive control (known inhibitor) and a negative control (vehicle).
-
Add thymidylate synthase to all wells.
-
Initiate the reaction by adding dUMP and CH2H4folate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities and determine the IC50 value for the test compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
II. Boronic Acids as Enzyme Inhibitors
Boronic acids are a versatile class of compounds known for their ability to form reversible covalent bonds with the active site serine, threonine, or cysteine residues of various enzymes, particularly proteases. This mechanism of action has led to the development of several successful drugs.
Comparison of Selected Boronic Acid-Based Enzyme Inhibitors
| Inhibitor | Target Enzyme | IC50 / Ki | Therapeutic Area |
| Bortezomib (Velcade®) | 26S Proteasome | 0.6 nM (Ki) | Oncology (Multiple Myeloma) |
| Vaborbactam | Beta-lactamases | 9-130 nM (Ki) | Infectious Disease |
| Talabostat | Fibroblast Activation Protein (FAP) | Sub-nanomolar (Ki) | Oncology (Investigational) |
Experimental Protocol: Proteasome Inhibition Assay
The inhibitory activity against the 26S proteasome can be determined using a fluorogenic substrate.
Materials:
-
Purified 20S or 26S proteasome
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
Test compound (e.g., this compound)
-
Control inhibitor (e.g., Bortezomib)
-
Fluorometer
Procedure:
-
Add assay buffer and the test compound at various concentrations to the wells of a black microplate.
-
Add the proteasome to all wells.
-
Pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time as the substrate is cleaved.
-
Calculate the initial reaction velocities and determine the IC50 value for the test compound.
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of experiments for validating this compound, the following diagrams illustrate a potential signaling pathway for a targeted enzyme and a general experimental workflow for inhibitor validation.
Caption: Potential mechanism of enzyme inhibition by this compound.
Caption: General workflow for the validation of an enzyme inhibitor.
Conclusion and Future Directions
While this compound remains an unvalidated enzyme inhibitor, its chemical structure, combining the features of a uracil moiety and a boronic acid group, suggests a strong potential for biological activity. Researchers are encouraged to perform initial screening against enzyme families known to be targeted by either uracil derivatives or boronic acids. The experimental protocols and comparative data provided herein for these established inhibitor classes can serve as a valuable starting point for such investigations. Future studies are warranted to elucidate the specific enzyme targets, mechanism of action, and therapeutic potential of this compound.
Comparative Analysis of Uracil-5-boronic Acid and a Structurally Related Pyrimidine Boronic Acid in Drug Screening
A detailed examination of pyrimidine-based boronic acids as potent enzyme inhibitors reveals their significant potential in drug discovery. This guide provides a comparative overview of Uracil-5-boronic acid and a potent pyrimidine boronic acid VCP/p97 inhibitor, compound 17, supported by experimental data and methodologies to assist researchers in drug development.
Data Presentation: Performance Comparison
The inhibitory activities of compound 17 against VCP/p97 and its cytotoxic effects on cancer cell lines are summarized below. This data is extracted from a study by Zhang et al. (2021).
| Compound ID | Target Enzyme | Enzymatic IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| 17 | VCP/p97 | 54.7[1] | A549 (Non-small cell lung cancer) | 2.80[1] |
| RPMI8226 (Multiple myeloma) | 0.86[1] | |||
| This compound | N/A | Data not available | N/A | Data not available |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and to aid in the design of further screening assays.
VCP/p97 ATPase Inhibition Assay
This assay quantifies the ATPase activity of VCP/p97 by measuring the amount of inorganic phosphate (Pi) produced from ATP hydrolysis.
Materials:
-
Purified VCP/p97 enzyme
-
Test compounds (e.g., compound 17, this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Malachite green reagent for phosphate detection
Procedure:
-
Incubate the purified VCP/p97 enzyme with various concentrations of the test compounds in the assay buffer for a predefined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a specific concentration of ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of released inorganic phosphate using a malachite green-based colorimetric method.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, RPMI8226)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the role of VCP/p97 in the ubiquitin-proteasome pathway and the point of inhibition by compounds like the pyrimidine boronic acid derivative 17 .
Caption: VCP/p97-mediated protein degradation and inhibition.
Experimental Workflow Diagram
This diagram outlines the general workflow for screening and evaluating potential enzyme inhibitors.
Caption: General workflow for enzyme inhibitor screening.
References
Comparative Analysis of Uracil-5-boronic acid in Cellular Assays: A Guide to Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Uracil-5-boronic acid's performance with alternative compounds in cellular assays, supported by available experimental data. Understanding the selectivity and potential off-target effects of this compound is crucial for its application in research and drug development. This document summarizes key findings on its potential primary targets, compares its cytotoxicity with established drugs, and details the experimental protocols for assessing its cross-reactivity.
Executive Summary
This compound belongs to the class of pyrimidine boronic acid derivatives. While direct and extensive cross-reactivity data for this compound remains limited in publicly available literature, analysis of structurally similar compounds and established principles of boronic acid chemistry allows for an informed assessment of its potential cellular behavior. Evidence suggests that pyrimidine boronic acids can exhibit inhibitory activity against enzymes in the ubiquitin-proteasome system, such as Valosin-Containing Protein (VCP/p97).
For comparative purposes, this guide includes data on a representative pyrimidine boronic acid, a novel synthetic uracil analog (U-359), the widely used chemotherapeutic 5-Fluorouracil (5-FU), and the proteasome inhibitor Bortezomib. These comparisons provide a framework for evaluating the potential potency and selectivity of this compound.
Data Presentation: Comparative Cellular Activity
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data for the "Representative Pyrimidine Boronic Acid" is for a distinct analog and not this compound itself; it is included to illustrate the potential activity of this chemical class.
Table 1: Enzymatic and Cellular Inhibition
| Compound | Target/Cell Line | Assay Type | IC50 |
| This compound | VCP/p97 | Enzymatic Assay | Data Not Available |
| A549 (Lung Carcinoma) | Cytotoxicity Assay | Data Not Available | |
| RPMI-8226 (Multiple Myeloma) | Cytotoxicity Assay | Data Not Available | |
| Representative Pyrimidine Boronic Acid (Compound 17) | VCP/p97 | Enzymatic Assay | 54.7 nM |
| A549 (Lung Carcinoma) | Cytotoxicity Assay | 2.80 µM | |
| RPMI-8226 (Multiple Myeloma) | Cytotoxicity Assay | 0.86 µM | |
| U-359 (Synthetic Uracil Analog) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 3.8 µM[1] |
| MCF-10A (Non-tumorigenic Breast Epithelial) | Cytotoxicity Assay | 13 µM[1] | |
| 5-Fluorouracil (5-FU) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 25 µM[1] |
| MCF-10A (Non-tumorigenic Breast Epithelial) | Cytotoxicity Assay | 25 µM[1] | |
| Bortezomib | RPMI-8226 (Multiple Myeloma) | Cytotoxicity Assay | ~2.6-fold resistance in BTZ-resistant cells[2] |
Table 2: Off-Target Profile of Bortezomib (for comparison)
| Compound | Off-Target Class | Representative Off-Targets | Significance |
| Bortezomib | Serine Proteases | Cathepsin G, Cathepsin A, Chymase | Inhibition of these proteases may contribute to off-target effects, including peripheral neuropathy.[3] |
| Next-generation proteasome inhibitors | MLN2238, Carfilzomib | Bortezomib-resistant cell lines often show cross-resistance to other proteasome inhibitors.[4][5] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the methodologies used to assess cross-reactivity, the following diagrams illustrate key concepts and workflows.
Caption: VCP/p97 in the Ubiquitin-Proteasome System.
Caption: KINOMEscan Workflow for Selectivity Profiling.
Caption: Chemoproteomics Workflow for Target ID.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity studies. The following protocols outline standard procedures for key experiments.
VCP/p97 Enzymatic Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against VCP/p97.
-
Materials: Recombinant human VCP/p97 enzyme, ATP, a fluorescently labeled peptide substrate, this compound, assay buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT), and a microplate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the VCP/p97 enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding ATP and the fluorescent peptide substrate.
-
Monitor the change in fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cellular Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the viability of cancer cell lines.
-
Materials: A549 and RPMI-8226 cell lines, cell culture medium (e.g., RPMI-1640 with 10% FBS), this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a spectrophotometer.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the compound concentration.
-
Kinase Selectivity Profiling (KINOMEscan™)
-
Objective: To evaluate the selectivity of this compound against a broad panel of human kinases.
-
Procedure: This assay is typically performed as a service by specialized vendors.
-
This compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases.
-
The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is quantified.
-
Results are reported as the percentage of inhibition relative to a control. Hits are identified as kinases for which binding is significantly inhibited by the test compound.
-
Follow-up dose-response assays can be performed for the identified hits to determine the dissociation constant (Kd).
-
Chemoproteomic Target Identification
-
Objective: To identify the direct binding partners of this compound in a cellular context.
-
Procedure:
-
Synthesize an affinity-based probe by attaching a reactive group and a reporter tag (e.g., biotin) to this compound without disrupting its core structure.
-
Incubate the probe with cell lysates or intact cells.
-
Lyse the cells (if treated intact) and enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Potential targets are identified as proteins that are significantly enriched in the probe-treated sample compared to a control.
-
Conclusion
The analysis of this compound's cross-reactivity is an ongoing endeavor. Based on the available data for related pyrimidine boronic acid derivatives, VCP/p97 presents a plausible primary target. However, comprehensive profiling of this compound is necessary to definitively establish its target profile and off-target liabilities. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. Researchers are encouraged to utilize these methods to generate specific data for this compound, which will be critical for its validation as a selective chemical probe or its advancement as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Profiling bortezomib resistance identifies secondary therapies in a mouse myeloma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Uracil-5-boronic Acid in Complex Molecule Synthesis
For researchers and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of innovation. In the vast landscape of chemical building blocks, Uracil-5-boronic acid has emerged as a particularly effective reagent, primarily for its role in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of this compound's performance against other common building blocks, supported by experimental data, to highlight its efficacy in modern synthetic chemistry.
This compound is a versatile building block, particularly valued for its application in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the synthesis of numerous pharmaceuticals and biologically active compounds. The uracil moiety is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents, including antiviral and anticancer drugs. The ability to readily introduce this scaffold via Suzuki-Miyaura coupling makes this compound a highly valuable tool.
Comparative Performance in Suzuki-Miyaura Coupling
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is influenced by several factors, including the electronic nature of the boronic acid and the reaction conditions. Generally, 5-substituted pyrimidine boronic acids, such as this compound, are considered excellent coupling partners.
To illustrate the comparative performance, the following table summarizes typical yields obtained in Suzuki-Miyaura coupling reactions with various boronic acids. While a direct head-to-head comparison under identical conditions is not always available in the literature, the data provides a strong indication of the relative reactivity.
| Boronic Acid/Ester | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Yield (%) |
| This compound derivative | 1-N-benzyl-5-iodouracil | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | CH₃CN/H₂O | ~85%[1] |
| Phenylboronic acid | Iodobenzene | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 98%[2] |
| 3-Furanylboronic acid | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 82%[3] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95%[4] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88%[4] |
As the data suggests, this compound derivatives can participate in Suzuki-Miyaura coupling with high efficiency, comparable to other commonly used boronic acids. The electron-rich nature of the uracil ring can facilitate the crucial transmetalation step in the catalytic cycle.
Experimental Protocols
A detailed experimental protocol is essential for reproducible results. The following is a representative procedure for a Suzuki-Miyaura coupling reaction involving a uracil derivative, adapted from the literature.
Synthesis of 5-Aryluracil Derivative via Suzuki-Miyaura Coupling
Materials:
-
1-N-benzyl-5-iodouracil
-
Arylboronic acid (e.g., 3-Tolylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Nitrogen gas (N₂)
Procedure:
-
To a stirring solution of 1-N-benzyl-5-iodouracil (0.14 mmol) in a 2:1 mixture of acetonitrile and water (3 mL) under a nitrogen atmosphere at room temperature, add the arylboronic acid (0.21 mmol) and triphenylphosphine (0.034 mmol).
-
To this mixture, add sodium carbonate (0.21 mmol) followed by palladium(II) acetate (3 mol%).
-
The reaction mixture is then heated and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.
-
The resulting aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-aryluracil derivative.[1]
Visualizing the Synthetic Strategy and Biological Relevance
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for the synthesis of 5-aryluracil derivatives.
Uracil Derivatives and Kinase Inhibition
Derivatives of uracil synthesized via Suzuki-Miyaura coupling are of significant interest in drug discovery, particularly as inhibitors of protein kinases. Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The MEK/ERK pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival. Uracil nucleotides have been shown to stimulate this pathway, and synthetic uracil derivatives are being investigated as potential modulators of this and other kinase pathways.[5]
Caption: Uracil derivatives can act as kinase inhibitors in the MEK/ERK pathway.
References
- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Uracil nucleotides stimulate human neural precursor cell proliferation and dopaminergic differentiation: involvement of MEK/ERK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Uracil-5-boronic Acid: A Comparative Performance Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic endeavors. Uracil-5-boronic acid, a key pyrimidine derivative, offers a versatile scaffold for the construction of complex molecules with potential biological activity. This guide provides an objective comparison of this compound's performance in three critical reaction types: Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and as a carbohydrate sensor. Its performance is benchmarked against relevant alternative reagents, supported by experimental data to inform your research decisions.
Suzuki-Miyaura Cross-Coupling: A Reliable Partner for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. Pyrimidine boronic acids are valuable substrates in this reaction, and the position of the boronic acid moiety significantly influences reactivity.
Performance Analysis:
5-Pyrimidinylboronic acids, such as this compound, generally exhibit good reactivity in Suzuki-Miyaura couplings. The electronic environment at the 5-position is favorable for the critical transmetalation step in the catalytic cycle, leading to high yields with a variety of aryl and heteroaryl halides. In contrast, 2-pyrimidinylboronic acids are often more challenging coupling partners due to potential catalyst inhibition by the adjacent nitrogen atom and a higher propensity for protodeboronation.
While direct head-to-head comparative data under identical conditions is limited, analysis of published yields for similar pyrimidine boronic acids provides valuable insights. For instance, the microwave-assisted Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with various aryl boronic acids demonstrates the feasibility of achieving good to excellent yields with pyrimidine substrates.[1][2]
Comparative Data for Suzuki-Miyaura Coupling of Pyrimidine Derivatives:
| Boronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 80 | [1] |
| 2-Methoxyphenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 78 | [1] |
| 3-Methoxyphenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 82 | [1] |
| 4-Methoxyphenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 85 | [1] |
| Pyrimidine-5-boronic acid | Aryl Halide (General) | - | - | - | - | - | Good to High | [3] |
| 2,4-Dimethoxypyrimidine-5-boronic acid | Aryl Halide (General) | - | - | - | - | - | Good to High | [3] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a halogenated pyrimidine with a boronic acid, adapted from established methods.[1][4]
-
Materials:
-
Halogenated pyrimidine (e.g., 5-bromouracil) (1.0 eq)
-
This compound or alternative boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
To a microwave reaction vial, add the halogenated pyrimidine, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture with stirring at a predetermined temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Chan-Lam Coupling: An Efficient Route to C-N Bond Formation
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N bonds, using copper catalysts. This reaction is an attractive alternative to the Buchwald-Hartwig amination, often proceeding under milder conditions.
Performance Analysis:
While specific studies benchmarking this compound in Chan-Lam couplings are not abundant, the reactivity of uracil and its derivatives in similar transformations provides valuable context. For instance, a general Cu-catalyzed strategy for coupling cyclic imides with alkenyl- and arylboronic acids has been reported, demonstrating the successful derivatization of 5-fluorouracil.[5] This suggests that this compound would be a viable substrate for N-arylation reactions.
The performance of Chan-Lam couplings is influenced by the electronic nature of both the boronic acid and the amine coupling partner. Electron-rich arylboronic acids tend to provide higher yields.
Comparative Data for Chan-Lam N-Arylation:
| Boronic Acid | Amine/Imide | Catalyst (mol%) | Base | Solvent | Temp | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | rt | 48 | 88 | [6] |
| 4-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | rt | 48 | 92 | [6] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | rt | 48 | 75 | [6] |
| Alkenylboronic acid | 5-Fluorouracil | Cu(OTf)₂ (5) | Pyridine | EtOH | - | - | Moderate to Good | [5] |
Experimental Protocol: Chan-Lam N-Arylation
The following is a general protocol for the copper-catalyzed N-arylation of a uracil derivative with a boronic acid.
-
Materials:
-
Uracil or substituted uracil (1.0 eq)
-
Arylboronic acid (e.g., this compound) (1.5-2.0 eq)
-
Copper catalyst (e.g., Cu(OAc)₂) (10-20 mol%)
-
Base (e.g., Pyridine or Et₃N) (2.0 eq)
-
Solvent (e.g., CH₂Cl₂, MeOH, or Toluene)
-
Oxygen source (e.g., air, O₂)
-
-
Procedure:
-
To a reaction flask, add the uracil derivative, arylboronic acid, copper catalyst, and base.
-
Add the solvent and stir the mixture at room temperature or with heating under an atmosphere of air or oxygen.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
-
Carbohydrate Sensing: A Potential Application
Boronic acids are well-established as synthetic receptors for carbohydrates due to their ability to form reversible covalent bonds with diols.[7] This interaction forms the basis of various sensing platforms, often employing fluorescence or colorimetric detection methods.
Performance Analysis:
The vast majority of research in this area has focused on phenylboronic acid and its derivatives. The binding affinity and selectivity of boronic acids for different saccharides are influenced by factors such as the pKa of the boronic acid, the pH of the medium, and the stereochemistry of the diol. While the uracil moiety possesses hydrogen bonding capabilities that could potentially influence saccharide recognition, there is a lack of specific quantitative data on the performance of this compound as a carbohydrate sensor in the reviewed literature.
For comparison, phenylboronic acid (PBA) exhibits moderate binding affinity for glucose. The binding constant (Ka) of phenylboronic acid with glucose is approximately 5 M⁻¹ at physiological pH.[7] Derivatives of PBA have been engineered to achieve higher affinity and selectivity. For example, ortho-aminomethyl substitution on the phenyl ring can enhance binding affinity.
Comparative Data for Carbohydrate Sensing:
| Boronic Acid | Saccharide | Binding Constant (Ka, M⁻¹) | Detection Method | pH | Reference |
| Phenylboronic acid | Glucose | ~5 | UV Assay | 7.4 | [7] |
| Phenylboronic acid | Fructose | ~110 | UV Assay | 10.0 | [7] |
| ortho-Hydroxymethyl phenylboronic acid | Methyl α-D-glucopyranoside | 22 | UV Assay | 7.4 | [7] |
| Anthracene-based diboronic acid | Fructose | 280 | Fluorescence | 7.13 | [7] |
Experimental Protocol: Fluorescence-Based Saccharide Sensing
This protocol outlines a general procedure for evaluating the carbohydrate sensing properties of a boronic acid using fluorescence spectroscopy.
-
Materials:
-
Boronic acid solution (e.g., this compound in a suitable buffer)
-
Saccharide stock solutions (e.g., glucose, fructose) in the same buffer
-
pH-adjusted buffer solution (e.g., phosphate buffer at pH 7.4)
-
Fluorometer
-
-
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the boronic acid and varying concentrations of the saccharide in the buffer.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, with an appropriate excitation wavelength.
-
Plot the change in fluorescence intensity as a function of saccharide concentration.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding isotherm model.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cu-catalyzed C(sp 2 )–N-bond coupling of boronic acids and cyclic imides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04356K [pubs.rsc.org]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Uracil-5-boronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Uracil-5-boronic acid derivatives alongside established inhibitors of UDP-glucose dehydrogenase (UGDH), a key enzyme in cellular metabolism and a promising target in oncology. While direct experimental validation of this compound's effect on UGDH is an area of ongoing research, this document outlines its proposed mechanism of action based on current biochemical knowledge and compares it with the known mechanisms of UDP-xylose and 4-methylumbelliferone.
Introduction to UDP-Glucose Dehydrogenase (UGDH)
UDP-glucose dehydrogenase (UGDH) is a critical enzyme that catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid.[1][2] This product is an essential precursor for the biosynthesis of glycosaminoglycans (GAGs), such as hyaluronic acid, chondroitin sulfate, and heparan sulfate, which are vital components of the extracellular matrix.[3] Elevated UGDH activity is implicated in various pathological conditions, including cancer progression and metastasis, making it an attractive target for therapeutic intervention.[1]
Comparative Analysis of UGDH Inhibitors
This section compares the proposed mechanism of this compound with the established mechanisms of two known UGDH inhibitors, UDP-xylose and 4-methylumbelliferone.
This compound: A Proposed Transition-State Inhibitor (Hypothetical)
Proposed Mechanism of Action:
It is hypothesized that this compound acts as a competitive inhibitor of UGDH by mimicking the transition state of the substrate, UDP-glucose, during its oxidation. The catalytic mechanism of UGDH involves a critical cysteine residue (Cys276 in humans) in the active site, which forms a covalent thiohemiacetal intermediate with the aldehyde generated from UDP-glucose oxidation.[4][5][6]
The boronic acid moiety of this compound is electrophilic and can form a reversible covalent bond with the nucleophilic thiol group of the active site cysteine (Cys276).[7][8] This interaction is thought to form a stable tetrahedral adduct that mimics the transition state of the enzymatic reaction, thereby blocking the active site and preventing the processing of the natural substrate.[7][9] The uracil portion of the molecule likely facilitates binding to the UDP-glucose binding pocket within the UGDH active site.
UDP-xylose: An Allosteric Inhibitor
Mechanism of Action:
UDP-xylose is a downstream metabolite of UDP-glucuronic acid and acts as a natural feedback inhibitor of UGDH.[10][11] It functions as an allosteric inhibitor, meaning it binds to a site distinct from the active site.[10][12] Although it competes with the substrate UDP-glucose for binding, its inhibitory effect is mediated by inducing a conformational change in the enzyme.[10] The binding of UDP-xylose to the active site triggers a change in the quaternary structure of the UGDH hexamer, converting it into an inactive, horseshoe-shaped conformation.[11][13] This conformational change increases the affinity between subunits and occludes the binding sites for both the substrate and the cofactor NAD+.[10]
4-Methylumbelliferone (4-MU): An Indirect Inhibitor
Mechanism of Action:
4-Methylumbelliferone (4-MU) is widely used as an inhibitor of hyaluronan synthesis. Its primary mechanism of action is indirect. 4-MU acts as a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of 4-MU-glucuronide. This process depletes the cellular pool of UDP-glucuronic acid, the product of the UGDH reaction and a necessary substrate for hyaluronan synthases.[14] Additionally, some studies suggest that 4-MU can also suppress the mRNA and protein expression of UGDH itself, further contributing to the reduction of UDP-glucuronic acid levels.[14][15]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the inhibition of UGDH by the discussed compounds.
| Compound | Inhibition Type | Target | IC50 / Ki | Citation(s) |
| This compound | Competitive (Proposed) | UGDH Active Site (Cys276) | Not Determined | - |
| UDP-xylose | Allosteric | UGDH Allosteric Site | Ki = 0.44 µM | [12] |
| 4-Methylumbelliferone | Indirect (Substrate Depletion & Expression Suppression) | UGTs & UGDH Gene Expression | IC50 ≈ 0.37 - 0.65 mM (on cell proliferation) | [16] |
Note: The IC50 values for 4-Methylumbelliferone are for its effect on cell proliferation, which is an indirect measure of its impact on the UGDH pathway.
Experimental Protocols
UGDH Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring UGDH activity by monitoring the production of NADH.[4]
Materials:
-
Purified recombinant human UGDH
-
UGDH assay buffer (e.g., 50 mM Tris-HCl, pH 8.7, 1 mM DTT)
-
UDP-glucose (substrate)
-
NAD+ (cofactor)
-
Inhibitor compounds (this compound, UDP-xylose, 4-Methylumbelliferone)
-
96-well microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare stock solutions of inhibitors in a suitable solvent (e.g., DMSO for this compound and 4-MU, water for UDP-xylose).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Add a fixed concentration of NAD+ to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a fixed concentration of UDP-glucose to all wells.
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using the microplate spectrophotometer. The increase in absorbance corresponds to the production of NADH.
-
Calculate the initial reaction velocity (rate of NADH production) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (UDP-glucose) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Conclusion
While this compound derivatives present a compelling hypothetical mechanism for the inhibition of UGDH, further direct experimental validation is necessary to confirm this activity and quantify its potency. This guide provides a framework for researchers to understand the potential of this compound class in the context of established UGDH inhibitors. The provided experimental protocol offers a starting point for the necessary validation studies that will be crucial in determining the therapeutic potential of this compound derivatives as modulators of the UGDH pathway.
References
- 1. oncotarget.com [oncotarget.com]
- 2. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP-glucose dehydrogenase: structure and function of a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic mechanism of human UDP-glucose 6-dehydrogenase: in situ proton NMR studies reveal that the C-5 hydrogen of UDP-glucose is not exchanged with bulk water during the enzymatic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. UDP-glucose dehydrogenase (UGDH) in clinical oncology and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allostery and Hysteresis are coupled in human UDP-glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. genecards.org [genecards.org]
- 14. Reduced chondrogenic matrix accumulation by 4-methylumbelliferone reveals the potential for selective targeting of UDP-glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reduced chondrogenic matrix accumulation by 4-methylumbelliferone reveals the potential for selective targeting of UDP-glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-methylumbelliferone inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Uracil-5-boronic Acid and Other Pyrimidine Derivatives in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Uracil-5-boronic acid and its derivatives with other notable pyrimidine compounds, focusing on their performance in biological, particularly anticancer, contexts. The information is supported by experimental data from various studies, offering insights into their potential applications in drug discovery and development.
Introduction to Pyrimidine Derivatives
Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their diverse biological activities, including anticancer, antiviral, and antimicrobial properties, make them a subject of intense research.[1][2][3][4] Uracil, a key component of RNA, and its derivatives have been extensively studied, leading to the development of prominent anticancer drugs like 5-Fluorouracil (5-FU).[5]
This compound represents a unique class of pyrimidine derivatives. The incorporation of a boronic acid moiety at the 5-position of the uracil ring opens up possibilities for novel biological activities and serves as a versatile handle for synthetic modifications, most notably through the Suzuki-Miyaura cross-coupling reaction.[6][7] This guide will delve into the known biological activities of a pyrimidine boronic acid derivative and compare its performance with established pyrimidine-based drugs.
Head-to-Head Comparison of Biological Activity
While direct comparative studies between this compound and other pyrimidine derivatives in the same experimental settings are limited, we can draw insights from individual studies on their biological effects. This section focuses on the anticancer activity of a potent pyrimidine boronic acid derivative, "Compound 17," and compares its performance with the widely used chemotherapeutic agent 5-Fluorouracil (5-FU) and another pyrimidine derivative, Teriflunomide, in relevant cancer cell lines.
Data Presentation: Anticancer Activity of Pyrimidine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function. It is important to note that these values are compiled from different studies, and experimental conditions may vary.[8]
| Compound | Target/Assay | IC50 (nM) | Source(s) |
| Pyrimidine Boronic Acid Derivative (Compound 17) | VCP/p97 Enzymatic Assay | 54.7 | [9] |
| Other VCP/p97 Inhibitors | |||
| CB-5083 | p97 ATPase | 11 | [1] |
| NMS-873 | VCP/p97 Allosteric | 30 | [1] |
| DBeQ | p97 ATPase | 1500 | [1] |
Table 1: In Vitro Enzymatic Inhibition of VCP/p97. This table compares the inhibitory activity of a pyrimidine boronic acid derivative against the VCP/p97 enzyme with other known inhibitors. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source(s) |
| Pyrimidine Boronic Acid Derivative (Compound 17) | A549 | Non-small cell lung cancer | 2.80 | [9] |
| 5-Fluorouracil (5-FU) | A549 | Non-small cell lung cancer | 10.32 - >100 | [10][11] |
| Pyrimidine Boronic Acid Derivative (Compound 17) | RPMI8226 | Multiple Myeloma | 0.86 | [9] |
| Teriflunomide (active metabolite of Leflunomide) | RPMI-8226 | Multiple Myeloma | 99.87 |
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines. This table presents a comparison of the cytotoxic effects of a pyrimidine boronic acid derivative with other pyrimidine derivatives in different cancer cell lines. Lower IC50 values indicate greater cytotoxicity. The wide range of reported IC50 values for 5-FU in A549 cells highlights the variability in experimental outcomes between different studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
VCP/p97 ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATPase activity of the VCP/p97 enzyme.
Materials:
-
Purified recombinant human VCP/p97 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
ATP solution (e.g., 1 mM)
-
Test compound (dissolved in DMSO)
-
Phosphate detection reagent (e.g., BIOMOL Green™)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of VCP/p97 in the assay buffer to the desired final concentration (e.g., 25 nM).
-
Add 20 µL of the VCP/p97 solution to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations (or DMSO for control) to the wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, RPMI8226)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable building block in organic synthesis, particularly for the formation of C-C bonds via the Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction is instrumental in the synthesis of a wide array of complex pyrimidine derivatives for drug discovery.
General Procedure for the Suzuki-Miyaura Coupling of a Halogenated Uracil Derivative with an Arylboronic Acid:
Materials:
-
Halogenated uracil derivative (e.g., 6-chloro-3-methyluracil)
-
This compound or another arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of dioxane and water, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
To a reaction vessel, add the halogenated uracil derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (e.g., 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate the central themes of this guide.
Caption: VCP/p97 Inhibition Pathway by a Pyrimidine Boronic Acid Derivative.
Caption: Experimental Workflow for Suzuki-Miyaura Cross-Coupling.
Conclusion
This guide provides a comparative overview of this compound derivatives and other pyrimidine-based compounds, with a focus on their anticancer properties. The available data suggests that pyrimidine boronic acid derivatives are a promising class of compounds, with "Compound 17" demonstrating potent enzymatic inhibition of VCP/p97 and significant cytotoxicity against cancer cell lines.
While a direct, side-by-side comparison with established drugs like 5-Fluorouracil is not yet available in the literature, the compiled data indicates that these novel derivatives warrant further investigation. The synthetic versatility of this compound, primarily through the Suzuki-Miyaura coupling, provides a robust platform for the development of new and potentially more effective pyrimidine-based therapeutics. Future research should focus on direct comparative studies to better elucidate the therapeutic potential of this promising class of compounds.
References
- 1. sciensage.info [sciensage.info]
- 2. veterinaria.org [veterinaria.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Unraveling the Intricacies of RNA-Protein Interactions: A Comparative Guide to Detection Methodologies
For researchers, scientists, and drug development professionals, understanding the dynamic interplay between RNA and its binding proteins is paramount. These interactions govern a multitude of cellular processes, and their dysregulation is often implicated in disease. This guide provides a comprehensive comparison of methodologies to study these interactions, with a special focus on the potential utility of Uracil-5-boronic acid and its standing against established alternatives. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
The Emerging Potential of this compound
This compound represents a potential, albeit not yet widely established, tool for probing RNA-protein interactions. The foundational principle of its utility lies in the inherent reactivity of the boronic acid group with cis-diols, which are present in the ribose sugar of every ribonucleotide. This interaction is typically reversible, which could offer advantages in the isolation of RNA-protein complexes under specific conditions.
Theoretically, this compound, or more likely its nucleoside counterpart, 5-boronouridine, could be metabolically incorporated into newly transcribed RNA. Once integrated, the boronic acid moiety could serve as a reactive handle for crosslinking to nearby proteins or for affinity purification. However, at present, there is a notable lack of specific experimental data in peer-reviewed literature demonstrating the widespread use and specificity of this compound for this application. Its comparison with other methods is therefore based on the known chemical properties of boronic acids and the principles of established techniques.
Established Methodologies for Studying RNA-Protein Interactions
A variety of robust methods are currently employed to identify and characterize RNA-protein interactions. These can be broadly categorized into in vivo and in vitro approaches, each with distinct advantages and limitations. The choice of method is critical and depends on the specific biological question being addressed.
Key Methodologies at a Glance:
| Method | Principle | Crosslinking | Primary Output | Resolution |
| RNA Immunoprecipitation (RIP) | Co-immunoprecipitation of an RNA-binding protein (RBP) of interest along with its associated RNAs. | No (native interactions) | Identity and abundance of RNAs bound to a specific protein. | Low (identifies RNA targets, not binding sites) |
| Crosslinking and Immunoprecipitation (CLIP) | In vivo UV crosslinking of RBPs to RNA, followed by immunoprecipitation and sequencing of the crosslinked RNA fragments. | UV (zero-distance) | High-resolution mapping of RBP binding sites on RNA. | High (nucleotide resolution) |
| Photoactivatable Ribonucleoside-Enhanced CLIP (PAR-CLIP) | Metabolic labeling of RNA with photoactivatable ribonucleosides (e.g., 4-thiouridine) followed by UV-A crosslinking. | UV-A (specific mutations at crosslink sites) | High-resolution mapping with precise identification of crosslink sites. | Very High (single nucleotide) |
| RNA Pull-down Assay | In vitro incubation of a biotinylated RNA probe with a cell lysate or purified protein, followed by affinity capture. | No (in vitro binding) | Identification of proteins that bind to a specific RNA of interest. | Low (identifies binding partners) |
| Chemical Crosslinking | Use of bifunctional chemical crosslinkers (e.g., formaldehyde, psoralen derivatives) to covalently link RNA and proteins. | Chemical (defined spacer arm) | Identification of interacting partners, can capture transient interactions. | Variable (depends on crosslinker) |
Experimental Protocols: A Detailed Overview
RNA Immunoprecipitation (RIP) Protocol
-
Cell Lysis: Harvest cells and prepare a cell lysate under non-denaturing conditions to preserve native RNA-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with antibodies specific to the RNA-binding protein of interest. The antibodies are typically coupled to magnetic or agarose beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins and RNAs.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.
-
Analysis: Analyze the purified RNA using RT-qPCR to quantify specific target RNAs or by high-throughput sequencing (RIP-Seq) to identify all bound RNAs.
Visualizing the Workflow: RNA Immunoprecipitation (RIP)
Caption: Workflow for RNA Immunoprecipitation (RIP).
Crosslinking and Immunoprecipitation (CLIP) Protocol
-
In Vivo UV Crosslinking: Expose living cells to UV light (typically 254 nm) to induce covalent crosslinks between proteins and RNA that are in close proximity.
-
Cell Lysis and RNase Digestion: Lyse the cells and perform a limited digestion with RNase to fragment the RNA.
-
Immunoprecipitation: Immunoprecipitate the target RBP along with the crosslinked RNA fragments using specific antibodies.
-
RNA Fragment Ligation and Labeling: Ligate RNA adapters to the 3' and 5' ends of the purified RNA fragments and radioactively label the 5' end.
-
Protein Digestion and RNA Purification: Digest the protein with proteinase K and purify the RNA fragments.
-
Reverse Transcription and PCR: Reverse transcribe the RNA fragments into cDNA and amplify by PCR.
-
Sequencing and Analysis: Sequence the cDNA library and map the reads to the genome to identify the RBP binding sites with high resolution.
Visualizing the Workflow: Crosslinking and Immunoprecipitation (CLIP)
Navigating the Synthesis of 5-Aryluracils: A Comparative Guide to Uracil-5-boronic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of 5-aryluracils, a key scaffold in many biologically active compounds, presents both opportunities and challenges. The choice of synthetic route can significantly impact reaction efficiency, yield, and the reproducibility of experimental results. This guide provides an objective comparison of Uracil-5-boronic acid with alternative methods for the synthesis of 5-aryluracils, supported by experimental data and detailed protocols to aid in methodological selection.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, widely employed for the creation of carbon-carbon bonds. In the context of uracil chemistry, this reaction allows for the introduction of aryl groups at the C5 position, a modification known to be crucial for the biological activity of many uracil derivatives, including gonadotropin-releasing hormone (GnRH) receptor antagonists.[1] this compound has emerged as a key reagent in this transformation; however, questions regarding its performance versus other available methods persist. This guide will delve into the experimental realities of using this compound and compare it with a prominent alternative: the use of 5-halouracils coupled with arylboronic acids.
Performance Comparison: this compound vs. 5-Halouracil Suzuki-Miyaura Coupling
The central difference between these two approaches lies in which reaction partner carries the boronic acid moiety. In one case, the uracil core is functionalized with the boronic acid (this compound), which then reacts with an aryl halide. In the alternative, a halogenated uracil (e.g., 5-iodouracil or 5-bromouracil) is coupled with an arylboronic acid. This seemingly subtle difference can have significant implications for reaction outcomes.
| Parameter | This compound with Aryl Halide | 5-Halouracil with Arylboronic Acid |
| Reaction Principle | Suzuki-Miyaura coupling where the uracil scaffold is the organoboron component. | Suzuki-Miyaura coupling where the uracil scaffold is the halide component. |
| Key Reagents | This compound, Aryl halide (e.g., Aryl bromide, Aryl iodide), Palladium catalyst, Base. | 5-Halouracil (e.g., 5-iodouracil), Arylboronic acid, Palladium catalyst, Base. |
| Reported Yields | Moderate to good yields have been reported in the synthesis of various 5-aryluracil derivatives. | Generally good to excellent yields are achievable, with a wide range of commercially available arylboronic acids. |
| Substrate Scope | Dependent on the availability and stability of the corresponding aryl halides. | Broad scope due to the large commercial availability of diverse arylboronic acids.[2] |
| Potential Challenges | Stability of this compound can be a concern, potentially affecting reproducibility. | Reactivity can be influenced by the nature of the halogen on the uracil (I > Br > Cl). |
| Alternative Boron Reagents | Not applicable, as the boronic acid is on the uracil. | Arylboronic acid pinacol esters can be used as a more stable alternative to arylboronic acids.[2] |
Experimental Protocols: A Closer Look at Methodologies
Detailed experimental protocols are critical for ensuring the reproducibility of scientific findings. Below are representative procedures for the synthesis of 5-aryluracils using both this compound and the 5-halouracil approach.
Protocol 1: Synthesis of 5-Aryluracils using 5-Halouracils and Arylboronic Acids
This protocol is adapted from the work of Chen et al. in their development of gonadotropin receptor antagonists.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of a 5-halouracil with an arylboronic acid.
Materials:
-
5-Halouracil (e.g., 5-iodouracil) (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 - 0.1 equiv)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., Dimethylformamide (DMF), Dioxane/water mixture)
Procedure:
-
To a reaction flask, add the 5-halouracil, arylboronic acid, palladium catalyst, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryluracil.
Alternative Boron Reagents: Boronic Acid Pinacol Esters
Arylboronic acid pinacol esters are often used as alternatives to free boronic acids due to their enhanced stability and ease of handling.[2] The experimental protocol is similar to the one described above, with the arylboronic acid being replaced by the corresponding pinacol ester.
Signaling Pathways and Experimental Workflows
The synthesis of 5-aryluracils is a critical step in the development of drugs targeting specific biological pathways. For instance, certain 5-aryluracil derivatives act as antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor, a key player in the endocrine system.
Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of 5-aryluracil antagonists.
The experimental workflow for evaluating the efficacy of these synthesized compounds typically involves in vitro binding assays to determine their affinity for the GnRH receptor.
Caption: General experimental workflow for the synthesis and evaluation of 5-aryluracil GnRH receptor antagonists.
Reproducibility and Future Directions
While the Suzuki-Miyaura coupling is a robust and widely used reaction, ensuring the reproducibility of experimental results remains a critical concern in all areas of chemical synthesis. Factors such as reagent purity, catalyst activity, and precise control of reaction conditions can all influence the outcome. For reactions involving boronic acids, their stability can be a significant variable. The use of more stable alternatives, such as boronic acid pinacol esters, can contribute to more consistent and reproducible results.[2][3]
Future research will likely focus on the development of even more efficient and robust catalytic systems for the synthesis of 5-aryluracils, as well as the exploration of a wider range of aryl and heteroaryl substituents to expand the chemical space for drug discovery. As with any synthetic methodology, careful documentation of experimental procedures and transparent reporting of results are paramount for ensuring the reproducibility and reliability of the science.
References
Safety Operating Guide
Safe Disposal of Uracil-5-Boronic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Uracil-5-boronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step approach to the safe disposal of this compound, adhering to best practices and regulatory considerations.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE) to be used.
| Hazard Information & Protective Measures | Specifications |
| Potential Hazards | May cause eye, skin, respiratory, and digestive tract irritation. The complete toxicological properties have not been fully investigated. |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. |
| Handling | Use with adequate ventilation to minimize dust generation and accumulation[1]. Avoid contact with eyes, skin, and clothing. |
| Storage | Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents[1]. |
Disposal Pathway for this compound
The recommended disposal procedure for this compound is through an approved hazardous waste disposal facility[2]. This ensures compliance with regulations and minimizes environmental impact. The following flowchart outlines the decision-making process for proper disposal.
Caption: Disposal decision workflow for this compound.
Detailed Disposal Protocols
While the primary recommendation is to use a certified hazardous waste service, the following provides more detailed steps based on general principles of chemical waste disposal.
1. Segregation and Storage of Waste:
-
Chemical wastes should be segregated and stored separately[3]. Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Store waste in a container made of a compatible material with a tightly fitting cap[3]. The original container, if empty and in good condition, can be reused for waste storage.
-
Label the waste container clearly with the chemical name ("this compound waste") and approximate concentration[3].
2. Accidental Spill Cleanup:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Sweep up the spilled solid and place it into a suitable, labeled container for disposal.
-
Ensure the area is well-ventilated.
3. Disposal of Empty Containers:
-
Empty containers of "Acutely Hazardous" or "P-list" chemicals must be triple-rinsed with a suitable solvent[3]. The rinsate must be collected and disposed of as hazardous waste[3]. While this compound is not explicitly listed as a P-list chemical in the provided search results, it is best practice to rinse the container thoroughly.
-
After rinsing, the original label should be fully defaced before the container is discarded or repurposed[3].
4. Neutralization (Use with Caution): For some weak acids, neutralization with a mild base like sodium bicarbonate (baking soda) may be an option for small quantities in academic settings, provided local regulations permit this[5]. However, this should be performed with extreme caution in a well-ventilated fume hood and with appropriate PPE[5][6]. Given that the reactivity of this compound with bases is not well-documented in the provided search results, this method is not broadly recommended without further specific guidance. The safest approach remains disposal through a professional service.
Disclaimer: The information provided here is for guidance purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
References
Essential Safety and Logistical Information for Handling Uracil-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Uracil-5-boronic acid. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Immediate Safety Precautions
This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on available safety data, it can cause skin, eye, and respiratory irritation.[1][2][3][4] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5][6] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[5][7]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][5][7] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][5][7] | Prevents skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated.[7] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[5][7] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended when handling the solid compound to prevent the inhalation of dust particles, especially if dust is generated.[7] | Minimizes the risk of respiratory tract irritation.[1][2][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety and experimental accuracy.
1. Preparation:
-
Before starting any work, ensure that the chemical fume hood is functioning correctly.
-
Verify that an eyewash station and safety shower are accessible.[5][7]
-
Clear the workspace of any unnecessary items to prevent clutter and potential accidents.
-
Have all necessary equipment and reagents ready.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling:
-
Keep the container of this compound tightly closed when not in use.[1]
-
When transferring the solid, use a spatula or other appropriate tools to avoid generating dust.[7]
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly dispose of all contaminated materials, including gloves and weighing papers, as hazardous waste.[5]
Caption: A flowchart illustrating the safe handling procedure for this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5]
-
Solid Waste: Collect all solid waste, including any spilled material, used gloves, and contaminated weighing paper, in a designated, labeled, and sealed container for hazardous waste.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled, and sealed container for hazardous liquid waste. Do not pour this waste down the drain.[5]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal Method: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.
Emergency Procedures
Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[5] Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
Exposure:
-
Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice. Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth.[1]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
